molecular formula C6H7BrN2O B2509043 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine CAS No. 1505641-47-3

3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

カタログ番号: B2509043
CAS番号: 1505641-47-3
分子量: 203.039
InChIキー: FGJHAKWQBRSVQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (CAS 1505641-47-3) is a brominated heterocyclic compound with a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g/mol . This fused bicyclic structure, featuring imidazole and oxazine rings, serves as a versatile building block in medicinal chemistry and drug discovery research. Compounds within the imidazooxazine family have demonstrated significant potential in antimicrobial development, with published research exploring their use against infectious diseases such as those caused by Mycobacterium tuberculosis, Leishmania donovani, and Trypanosoma cruzi . The bromine substituent at the 3-position makes this compound a particularly valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the exploration of novel chemical space around this privileged scaffold. This product is supplied with a minimum purity of 97% and is available for research scale from gram to kilogram quantities . For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

3-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJHAKWQBRSVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505641-47-3
Record name 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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Foundational & Exploratory

Unlocking the Pharmacological Potential of Bromo-Imidazo-Oxazine Scaffolds: Therapeutic Targets and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Bromo-Imidazo-Oxazine Scaffold

The imidazo[2,1-b][1,3]oxazine core has emerged as a privileged scaffold in modern medicinal chemistry. While the nitro-substituted derivatives (such as the FDA-approved pretomanid/PA-824) have revolutionized the treatment regimens for multidrug-resistant tuberculosis, the bromo-imidazo-oxazine analogs serve a critical dual purpose. They act as potent pharmacophores in their own right and function as highly versatile synthetic intermediates. The presence of the bromine atom provides an essential, reactive handle for palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space to target diverse biological pathways—from bacterial nitroreductases to human kinases.

Antimicrobial Targets: Tuberculosis and the Ddn Pathway

The most clinically validated target for imidazo-oxazine derivatives is the Mycobacterium tuberculosis (Mtb) enzyme deazaflavin-dependent nitroreductase (Ddn). Bromo-imidazo-oxazines are frequently utilized as precursors to synthesize complex nitroimidazo-oxazines with extended lipophilic tails[1].

Mechanistic Insight: The therapeutic efficacy of these compounds hinges on the bioreductive activation of the prodrug by Ddn, utilizing the F420 cofactor. This reduction generates reactive nitrogen species (RNS), such as nitric oxide, which poison the respiratory complex of the bacteria and inhibit , leading to cell death even in non-replicating (hypoxic) Mtb populations[2].

Furthermore, recent computational and in vitro models have identified Polyketide Synthase 13 (Pks13) as a secondary target. Molecular docking reveals that halogenated (bromo/fluoro) imidazo-oxazines fit precisely into the hydrophobic core of Pks13-TE, exhibiting [3].

DdnPathway A Bromo-Imidazo-Oxazine Derivative B Ddn Enzyme (F420 Cofactor) A->B Binding C Reactive Nitrogen Species (NO) B->C Bioreduction D Mycolic Acid Inhibition C->D Respiratory Poisoning E Mycobacterial Cell Death D->E Lysis

Bioreductive activation pathway of imidazo-oxazine derivatives in M. tuberculosis.

Antiparasitic Targets: Visceral Leishmaniasis

Drug repositioning efforts have revealed that the imidazo-oxazine scaffold possesses potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis (VL). Compounds such as DNDI-8219 and DNDI-0690 were developed by modifying the 7-position of the imidazo-oxazine ring. The bromo-intermediates were critical in synthesizing these extended biaryl systems to enhance oral bioavailability and (a common cardiotoxic liability in earlier generations)[4].

Oncology Targets: Kinase Inhibition

Beyond infectious diseases, the fused bicyclic nature of imidazo-oxazines (and isosteric imidazo-pyrazines) mimics the adenine ring of ATP, making them excellent candidates for kinase inhibition. Bromo-imidazo-oxazines are strategically functionalized at the C-3 or C-6 positions to attach hinge-binding motifs that interact with the ATP-binding pocket of[5]. The bromine atom's electron-withdrawing nature also modulates the pKa of the imidazole nitrogen, optimizing hydrogen bonding with the kinase hinge region[6].

Quantitative Data Summary

The following table synthesizes the biological activity of various imidazo-oxazine derivatives across different therapeutic targets to facilitate rapid cross-comparison.

Target / DiseaseScaffold ModificationKey SubstituentIC50 / MICPrimary Mechanism of Action
M. tuberculosis (H37Rv)Nitroimidazo-oxazine6-trifluoromethoxybenzyl< 0.5 µMDdn activation / RNS generation
Leishmania donovaniImidazo[2,1-b][1,3]oxazine7-substituted biaryl~ 1.5 µMIntracellular parasite clearance
Pks13 (Tuberculosis)Imidazo-oxazinep-Halogenated phenyl2.56 µMPks13-TE active site inhibition
PI3K / FGFR (Cancer)Imidazo-oxazine/pyrazineAryl via C-Br coupling10 - 50 nMATP-competitive hinge binding

Experimental Methodologies: Synthesis and Validation

To harness the potential of bromo-imidazo-oxazines, robust synthetic workflows are required. The following protocols detail the Suzuki-Miyaura cross-coupling used to derivatize the bromo-scaffold, followed by a self-validating biological assay.

Causality in Experimental Design: We utilize Pd(dppf)Cl₂ as the catalyst for the cross-coupling. The bidentate dppf ligand provides essential steric bulk that accelerates the reductive elimination step, thereby minimizing unwanted hydrodebromination side reactions—a [7]. A biphasic solvent system (Toluene/EtOH/H₂O) is employed to ensure the simultaneous solubility of both the lipophilic bromo-imidazo-oxazine and the inorganic base (Na₂CO₃) required for boronic acid transmetalation[8].

Workflow S1 Step 1: Scaffold Prep (Bromo-Imidazo-Oxazine) S2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) S1->S2 Arylboronic Acid S3 Step 3: Phase Separation & Chromatography S2->S3 Toluene/EtOH/H2O (90°C) S4 Step 4: LC-MS/NMR Validation S3->S4 >95% Purity S5 Step 5: In Vitro Bioassay S4->S5 Confirmed Structure

Experimental workflow for the derivatization and validation of bromo-imidazo-oxazines.

Protocol 1: Suzuki-Miyaura Derivatization of Bromo-Imidazo-Oxazine
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of the bromo-imidazo-oxazine derivative and 1.2 eq of the desired arylboronic acid.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ under an inert argon atmosphere. Critical Step: Ensure strict exclusion of oxygen to prevent homocoupling of the boronic acid.

  • Solvent & Base: Inject a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by 2.0 eq of 2M aqueous Na₂CO₃.

  • Reaction Execution: Heat the biphasic mixture to 90°C for 4-6 hours with vigorous stirring. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Validation: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). Validate the structure and ensure >95% purity via ¹H-NMR and LC-MS before proceeding to bioassays.

Protocol 2: In Vitro Ddn Activation Assay (Self-Validating System)
  • Protein Preparation: Express and purify recombinant Mtb Ddn enzyme using an E. coli expression system.

  • Assay Mixture: In a 96-well UV-transparent plate, prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 µM F420 cofactor, 100 µM NADPH, and 50 µM of the synthesized imidazo-oxazine compound.

  • Initiation: Initiate the reaction by adding 1 µg of purified Ddn enzyme.

  • Monitoring: Measure the depletion of NADPH by monitoring absorbance at 340 nm over 30 minutes at 37°C using a microplate reader. Self-Validation: Include a negative control well lacking the imidazo-oxazine substrate to establish the baseline baseline NADPH oxidation rate.

  • Data Analysis: Calculate the initial velocity (V₀) and determine Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) to quantify the compound's efficiency as a Ddn substrate[9].

Conclusion

The bromo-imidazo-oxazine scaffold is a cornerstone in the development of next-generation therapeutics. By leveraging the synthetic versatility of the bromine substituent, researchers can systematically tune the physicochemical properties of the core to target diverse pathologies, ranging from multidrug-resistant tuberculosis and neglected tropical diseases to precision oncology.

References

  • The Nitroimidazooxazines (PA-824 and Analogs): Structure–Activity Relationship and Mechanistic Studies. ResearchGate. Link

  • BR112012002278A2 - nitroimidazo-oxazines and their uses in antitubercular therapy. Google Patents. Link

  • Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1,3]oxazine Derivatives against Multidrug‐Resistant Strains. ChemMedChem. Link

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail. NIH/PMC. Link

  • 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. ACS Publications. Link

  • Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. ACS Publications. Link

  • Chemical structures of PA-824 and metronidazole. ResearchGate. Link

  • Insights into structures of imidazo oxazines as potent polyketide synthase XIII inhibitors using molecular modeling techniques. Taylor & Francis. Link

  • Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. ACS Publications. Link

  • Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis. Journal of King Saud University. Link

  • US10323044B2 - Crystal of imidazo-oxazine, pharmaceutical composition containing said crystal, and method for producing said crystal. Google Patents. Link

Sources

The Imidazo[2,1-c][1,4]oxazine Core: Synthetic Architecture & Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[2,1-c][1,4]oxazine core represents a distinct and under-explored chemical space within the realm of fused bicyclic heterocycles. Unlike its ubiquitous isomer, the imidazo[2,1-b][1,3]oxazine (known for antitubercular agents like PA-824/Pretomanid), the [2,1-c] scaffold offers a unique vector orientation for substituents and a specific electronic profile governed by the bridgehead nitrogen and the 1,4-oxazine fusion.

This technical guide details the construction, derivatization, and strategic functionalization of this core.

Structural Logic & Significance

The imidazo[2,1-c][1,4]oxazine core is characterized by the fusion of an imidazole ring and a 1,4-oxazine ring across the N1–C2 bond of the imidazole. This fusion creates a rigid bicyclic system where the bridgehead nitrogen (N1) plays a critical role in modulating the electron density of both rings.

  • Electronic Profile: The imidazole ring retains significant aromatic character, making it susceptible to electrophilic aromatic substitution (EAS), while the oxazine ring (often synthesized as the 6-one or saturated form) provides a non-aromatic, partially puckered domain suitable for sp³ functionalization.

  • Medicinal Relevance: While less crowded than the [2,1-b] IP space, the [2,1-c] core is emerging in antimicrobial research and as a scaffold for designing rigidified peptidomimetics due to the specific spatial arrangement of the oxazine oxygen and imidazole nitrogen.

Core Numbering & Nomenclature

For the purpose of this guide, we utilize the IUPAC-consistent numbering where the bridgehead nitrogen is position 9, but we will refer to functionalization zones (Imidazole C2/C3 and Oxazine C6/C8) relative to the standard synthetic precursors to ensure reproducibility.

Construction of the Core: The "Tasdemir" Cyclization

The most robust method for accessing the imidazo[2,1-c][1,4]oxazine-6-one scaffold is the cyclization of imidazole-2-methanol derivatives with biselectrophiles like chloroacetyl chloride. This route allows for the pre-installation of diversity on the imidazole ring before ring closure.

Synthetic Protocol

Target: 2,8-Diaryl-8H-imidazo[2,1-c][1,4]oxazin-6(5H)-one.

  • Precursor Synthesis: React a C2-aroyl imidazole with NaBH₄ to yield the corresponding imidazole-2-methanol .

  • Acylation/Alkylation Cascade:

    • Reagents: Chloroacetyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv).

    • Solvent: Acetonitrile (MeCN) or DMF.

    • Conditions: Reflux for 4–6 hours.

  • Mechanism: The reaction proceeds via initial O-acylation of the hydroxymethyl group followed by intramolecular N-alkylation at the imidazole N1 position (or vice-versa depending on conditions, though O-acylation is kinetically favored).

Critical Process Parameter (CPP): The choice of base is critical. Stronger bases (e.g., NaH) can lead to over-alkylation or polymerization. K₂CO₃ in refluxing MeCN provides the optimal balance for the thermodynamic ring closure.

Diagram: Synthesis Workflow

G Start C2-Aroyl Imidazole Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter Imidazole-2-Methanol (Key Intermediate) Step1->Inter Step2 Cyclization (Cl-CH2-COCl, K2CO3) Inter->Step2 O-Acylation / N-Alkylation Product Imidazo[2,1-c][1,4]oxazin-6-one (The Core) Step2->Product

Figure 1: Step-wise construction of the imidazo[2,1-c][1,4]oxazine core via the imidazole-2-methanol route.

Derivatization Strategies

Once the core is established, derivatization is segmented into two zones: the aromatic imidazole sector and the aliphatic oxazine sector.

Zone A: Imidazole Ring Functionalization (Electrophilic)

The imidazole moiety in the fused system is electron-rich. However, the fusion to the electron-withdrawing oxazinone (lactam/lactone character) moderates this reactivity.

  • Halogenation (C2/C3 positions):

    • Protocol: NBS or NIS (1.1 equiv) in MeCN at 0°C to RT.

    • Regioselectivity: Electrophilic attack typically favors the position beta to the bridgehead nitrogen if not sterically hindered. In 2-substituted systems, halogenation occurs at the remaining open aromatic carbon.

    • Utility: The resulting halide is a handle for Suzuki-Miyaura or Sonogashira couplings.

  • Vilsmeier-Haack Formylation:

    • Reagents: POCl₃ / DMF.

    • Outcome: Introduction of an aldehyde at the C2/C3 position (depending on existing substitution). This is crucial for extending the carbon skeleton via Knoevenagel condensations.

Zone B: Oxazine Ring Functionalization (Nucleophilic/Acidic)

The oxazine ring, specifically the C6-carbonyl (lactam/lactone) and the C8-methylene, offers different reactivity.

  • C8-Functionalization (Alpha-to-Oxygen/Nitrogen):

    • The C8 position (benzylic if R=Phenyl) is susceptible to radical bromination or oxidation, though this risks destabilizing the core.

    • Strategy: It is safer to introduce substituents at this position during the precursor synthesis (i.e., using substituted alpha-bromo ketones to make the initial imidazole).

  • Lactam/Lactone Manipulation:

    • Reduction: Treatment with LiAlH₄ can reduce the C6-carbonyl to the methylene, yielding the fully reduced 6,7-dihydro-5H-imidazo[2,1-c][1,4]oxazine . This dramatically changes the pKa and solubility profile, making the molecule more "amine-like" (basic).

Table 1: Comparative Derivatization Conditions[1]
Reaction TypeTarget PositionReagentsKey Insight
Bromination Imidazole Ring (Ar-H)NBS, MeCN, RTHigh regioselectivity; essential for library generation via Pd-coupling.
Formylation Imidazole Ring (Ar-H)POCl₃, DMF, 0°C->80°CYields 2-CHO or 3-CHO derivatives; precursors for hydrazone/imine linkers.
Reduction Oxazinone (C=O -> CH₂)LiAlH₄, THF, RefluxConverts amide/ester character to amine/ether; increases basicity (pKa).
Ring Opening Oxazine CoreNaOH (aq), HeatAvoid. The core is sensitive to strong aqueous base hydrolysis (cleaves back to imidazole-methanol).

Advanced Workflow: Late-Stage Functionalization

For drug discovery campaigns, a "divergent" approach is recommended. Construct a halogenated core first, then diversify.

Diagram: Decision Tree for Analog Generation

SAR Core Imidazo[2,1-c]oxazine Core Halo Halogenation (NBS/NIS) Core->Halo Electrophilic Subst. Red Carbonyl Reduction (LiAlH4) Core->Red Core Modification Suzuki Pd-Coupling (Ar-B(OH)2) Halo->Suzuki C-C Bond Formation Salt Salt Formation (HCl/MSA) Red->Salt Bioavailability Opt.

Figure 2: Strategic decision tree for generating SAR libraries from the parent scaffold.

Experimental Protocol: Representative Synthesis

Synthesis of 2,8-Diphenyl-8H-imidazo[2,1-c][1,4]oxazin-6(5H)-one

  • Preparation: Dissolve (2,4-diphenyl-1H-imidazol-2-yl)methanol (1.0 mmol) in dry acetonitrile (10 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes.

  • Cyclization: Dropwise add chloroacetyl chloride (1.2 mmol) diluted in acetonitrile (2 mL).

  • Reflux: Heat the mixture to reflux (80–82°C) for 5 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, DCM:MeOH gradient).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the characteristic AB system of the oxazine CH₂ protons (approx. δ 4.6 and 4.3 ppm, J ≈ 15 Hz) and the disappearance of the OH/NH signals.

    • IR: Strong carbonyl stretch at ~1750 cm⁻¹ (lactone/lactam hybrid character).

References

  • Tasdemir, V. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1639-1649. Link

  • PubChem. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine.[1][2] National Library of Medicine.[3] Link

  • Goel, R., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (Cited for comparative electrophilic reactivity principles). Link

  • Palmer, B. D., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives. ChemMedChem. (Cited for contrasting isomer biological profiles).[4][5] Link

Sources

Methodological & Application

Experimental Protocol for the Synthesis of 3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of bicyclic imidazo-fused heterocycles for library generation and API intermediate development.

Introduction & Mechanistic Rationale

Bicyclic imidazo-fused heterocycles, particularly those containing a 1,4-oxazine ring, are privileged scaffolds in medicinal chemistry. Related nitroimidazooxazine architectures are the core pharmacophores in FDA-approved antitubercular agents such as pretomanid and delamanid. The compound 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (CAS: 1505641-47-3) [1] serves as a highly versatile, functionalized building block. The presence of the C3-bromine allows for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a robust, self-validating three-step synthetic protocol. The workflow is designed to maximize regiocontrol and yield through the following mechanistic strategies:

  • Selective N-Alkylation: 2-(Hydroxymethyl)imidazole is alkylated with 2-bromoethanol. The use of a mild base (

    
    ) suppresses competitive O-alkylation, driving selective N-alkylation to yield the diol intermediate.
    
  • Controlled Annulation: Direct acid-catalyzed dehydration of the diol often results in oligomerization. Instead, a two-stage approach is utilized. Thionyl chloride (

    
    ) converts the diol to a highly reactive dichloride. Upon alkaline hydrolysis, the highly electrophilic 2-chloromethyl group selectively hydrolyzes back to an alkoxide, which immediately undergoes an intramolecular 
    
    
    
    displacement of the 2-chloroethyl moiety to forge the 1,4-oxazine ring.
  • Regioselective Electrophilic Aromatic Substitution (EAS): The fused imidazo[2,1-c][1,4]oxazine system features two distinct nitrogen atoms: a pyridine-like

    
     and a pyrrole-like bridgehead 
    
    
    
    . The
    
    
    nitrogen donates electron density into the imidazole ring via resonance, rendering the adjacent
    
    
    position highly nucleophilic. N-Bromosuccinimide (NBS) provides a mild source of electrophilic bromine, achieving absolute regiocontrol without over-bromination [2].

Synthetic Workflow Visualization

SynthesisWorkflow A 2-(Hydroxymethyl) imidazole (Starting Material) B 1-(2-Hydroxyethyl)-2- (hydroxymethyl)imidazole (Diol Intermediate) A->B Step 1: N-Alkylation 2-Bromoethanol, K2CO3 DMF, 80°C, 12h C 5,6-Dihydro-8H-imidazo [2,1-c][1,4]oxazine (Bicyclic Core) B->C Step 2: Annulation 1. SOCl2, DCM, Reflux 2. NaOH (aq), 70°C, 3h D 3-Bromo-5,6-dihydro-8H- imidazo[2,1-c][1,4]oxazine (Target Compound) C->D Step 3: Bromination NBS, MeCN 0°C to RT, 3h

Figure 1: Three-step synthetic workflow for 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine.

Materials and Reagents

Table 1: Reagent Quantities for a 100 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountFunction
2-(Hydroxymethyl)imidazole98.101.009.81 gStarting Material
2-Bromoethanol124.961.1013.75 gAlkylating Agent
Potassium Carbonate (

)
138.212.0027.64 gBase (Step 1)
Thionyl Chloride (

)
118.973.0035.69 gChlorinating Agent
Sodium Hydroxide (

)
40.005.0020.00 gBase/Hydrolysis (Step 2)
N-Bromosuccinimide (NBS)177.981.059.34 gBrominating Agent
N,N-Dimethylformamide (DMF)73.09-100 mLSolvent (Step 1)
Dichloromethane (DCM)84.93-150 mLSolvent (Step 2)
Acetonitrile (MeCN)41.05-100 mLSolvent (Step 3)

*Note: NBS equivalents are based on an assumed 50 mmol yield (~6.2 g) of the bicyclic core proceeding into Step 3.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(2-Hydroxyethyl)-2-(hydroxymethyl)imidazole
  • Preparation: Charge an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar with 2-(hydroxymethyl)imidazole (9.81 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (27.64 g, 200 mmol) to the solution. Stir the resulting suspension at room temperature for 15 minutes under a nitrogen atmosphere.
    
  • Alkylation: Add 2-bromoethanol (13.75 g, 110 mmol) dropwise via syringe over 10 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts through a Celite pad, washing the filter cake with ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure (using a rotary evaporator connected to a high-vacuum pump to remove DMF). Purify the crude viscous oil by flash column chromatography (DCM:MeOH 9:1) to afford the diol intermediate.

Step 2: Annulation to 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine
  • Chlorination: Dissolve the purified diol (~10.6 g, 75 mmol) in anhydrous DCM (150 mL) and cool to 0 °C in an ice bath.

  • 
     Addition:  Carefully add 
    
    
    
    (26.7 g, 225 mmol) dropwise over 30 minutes. (Caution: Vigorous evolution of
    
    
    and
    
    
    gases; perform in a well-ventilated fume hood).
  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 2 hours to ensure complete conversion to the dichloride intermediate.

  • Solvent Removal: Concentrate the mixture in vacuo to completely remove DCM and excess

    
    .
    
  • Hydrolysis & Cyclization: Dissolve the crude dichloride in deionized water (50 mL) and cool to 0 °C. Slowly add a 20% (w/v) aqueous

    
     solution until the pH reaches 12–13.
    
  • Heating: Heat the highly basic aqueous mixture to 70 °C for 3 hours to drive the intramolecular etherification.

  • Extraction: Cool to room temperature and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the bicyclic core [3].
    
Step 3: Regioselective Bromination
  • Preparation: Dissolve the 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine core (~6.2 g, 50 mmol) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask. Cool to 0 °C.

  • NBS Addition: Add N-Bromosuccinimide (9.34 g, 52.5 mmol) portion-wise over 15 minutes. Shield the flask from direct light using aluminum foil to prevent radical side reactions.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate (

    
    ) (50 mL) and stir for 10 minutes to neutralize unreacted NBS.
    
  • Workup: Extract the mixture with ethyl acetate (3 x 75 mL). Wash the combined organic phase with saturated aqueous

    
     (50 mL) and brine (50 mL). Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes or via silica gel flash chromatography to obtain the target 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine as a solid.

Analytical Characterization & Self-Validation

To ensure the integrity of the self-validating system, perform NMR and MS analysis at the end of Step 2 and Step 3.

  • Validation of Step 2 (Bicyclic Core):

    • 
      H NMR (
      
      
      
      , 400 MHz):
      The successful formation of the oxazine ring is confirmed by three distinct sets of aliphatic multiplets: ~4.8 ppm (s, 2H,
      
      
      -
      
      
      ), ~4.1 ppm (t, 2H,
      
      
      -
      
      
      ), and ~4.0 ppm (t, 2H,
      
      
      -
      
      
      ). Two distinct singlets for the imidazole protons (
      
      
      -H and
      
      
      -H) will be visible between 6.8–7.2 ppm.
    • LC-MS: Expected

      
       at m/z 125.1.
      
  • Validation of Step 3 (Target Compound):

    • 
      H NMR (
      
      
      
      , 400 MHz):
      Regioselective bromination is confirmed by the disappearance of the
      
      
      -H proton signal. A single isolated imidazole proton remains at ~7.0 ppm corresponding to
      
      
      -H. The oxazine aliphatic protons remain largely unshifted.
    • LC-MS: Expected

      
       at m/z 203.0 and 205.0, displaying the classic 1:1 isotopic ratio characteristic of a single incorporated bromine atom.
      

References

  • Sharma, N., et al. (2014). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21941356, 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde. Retrieved from [Link]

Application Note: Bioisosteric Replacement Strategies for the Bromo Group in Imidazo-Oxazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b][1,3]oxazine scaffold is a privileged structure in medicinal chemistry, notably serving as the core for the anti-tubercular drug Pretomanid (PA-824). While the nitro group is critical for Pretomanid's specific mechanism (NO release), analogs bearing bromo-substituents often appear during lead optimization to exploit hydrophobic pockets or halogen bonding. However, the bromo group (–Br) can introduce liabilities regarding molecular weight (MW), lipophilicity (LogP), and potential toxicity.[1]

This guide details the bioisosteric replacement of the bromo group in imidazo-oxazines. It provides a decision framework for selecting replacements based on electronic and steric requirements and includes validated synthetic protocols for installing high-value isosteres: Nitrile (–CN) , Trifluoromethyl (–CF3) , and Cyclopropyl .[1]

Scientific Rationale & Bioisosteric Analysis

The Role of the Bromo Group

In imidazo-oxazines, a bromo substituent typically functions via two mechanisms:

  • Hydrophobic Filling: It occupies a lipophilic pocket with a van der Waals radius of ~1.85 Å.

  • Halogen Bonding (XB): Bromine exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C–Br bond—allowing it to act as a Lewis acid interacting with backbone carbonyls or specific residues (e.g., Thr, Ser).[1]

Replacement Candidates

To optimize the scaffold, we employ a "Matched Molecular Pair" (MMP) strategy using the following bioisosteres:

SubstituentElectronic Effect (

)
Lipophilicity (

)
Mechanistic Rationale
–Br +0.23 +0.86 Reference.[1] Strong sigma-hole donor.
–Cl +0.23+0.71Conservative change. Smaller, weaker sigma-hole.
–CN +0.66–0.57Electronic Isostere. Strong EWG. H-bond acceptor (not donor). Reduces LogP significantly.[2]
–CF3 +0.54+0.88Lipophilic Isostere. Metabolically stable. Spherical volume mimics noble gases. No sigma-hole.
–CH3 –0.17+0.56Steric Isostere. Lacks directional interactions. Electron donating.
Cyclopropyl –0.05+0.50 (approx)3D Isostere. Rigid, sp2-like character.[1] Explores orthogonal chemical space.

Decision Framework (Visualized)

The following flowchart guides the medicinal chemist in selecting the appropriate bioisostere based on the specific liability of the parent bromo-compound.

Bioisostere_Decision_Tree Start Start: Bromo-Imidazo-Oxazine Lead Issue Identify Primary Liability Start->Issue Solubility Poor Solubility / High LogP? Issue->Solubility Metabolism Metabolic Instability (Oxidation)? Issue->Metabolism Potency Low Potency (Pocket Fit)? Issue->Potency CN_Group Replace with Nitrile (-CN) (Reduces LogP, Adds H-bond Acceptor) Solubility->CN_Group CF3_Group Replace with Trifluoromethyl (-CF3) (Blocks Metabolism, Maintains Lipophilicity) Metabolism->CF3_Group Cyclopropyl Replace with Cyclopropyl (Increases sp3 character, Rigid) Potency->Cyclopropyl Explore 3D space Chloro Replace with Chloro (-Cl) (Conservative size reduction) Potency->Chloro Tighten fit Validation Validate: 1. Sigma-hole modeling (QM) 2. Microsomal Stability 3. Target Binding CN_Group->Validation CF3_Group->Validation Cyclopropyl->Validation Chloro->Validation

Figure 1: Strategic decision tree for bioisosteric replacement of bromine based on ADME/Tox liabilities.[1]

Synthetic Protocols

The following protocols describe the transformation of a generic 6-bromo-2,3-dihydro-imidazo[2,1-b][1,3]oxazine intermediate.

Protocol A: Palladium-Catalyzed Cyanation (Br → CN)

Rationale: The nitrile group is a classic bioisostere for bromine, offering reduced lipophilicity and potential hydrogen bonding interactions while maintaining electron-withdrawing character. We utilize a non-toxic cyanide source (K4[Fe(CN)6]) to avoid hazardous NaCN gas.

Materials:

  • Substrate: 6-bromo-imidazo-oxazine derivative (1.0 equiv)[1]

  • Reagent: Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6][1] · 3H2O) (0.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos or dppf (4 mol%)

  • Base: Na2CO3 (1.0 equiv)[1][3]

  • Solvent: DMA (Dimethylacetamide) or NMP (degassed)

Procedure:

  • Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide (1.0 mmol), K4[Fe(CN)6] · 3H2O (106 mg, 0.25 mmol), Na2CO3 (106 mg, 1.0 mmol), and Pd(OAc)2 (4.5 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous DMA (5 mL) via syringe.

  • Reaction: Heat the sealed vessel to 120 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M) and appearance of the nitrile (M-53).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Filter through a pad of Celite to remove insoluble iron salts.

  • Purification: Wash the organic layer with brine (3x), dry over Na2SO4, and concentrate. Purify via flash chromatography (SiO2, typically 0–5% MeOH in DCM).

Protocol B: Suzuki-Miyaura Coupling (Br → Cyclopropyl)

Rationale: The cyclopropyl group introduces sp3 character (Fsp3) and rigidity, often improving metabolic stability compared to an ethyl group while mimicking the steric bulk of bromine.

Materials:

  • Substrate: 6-bromo-imidazo-oxazine derivative (1.0 equiv)[1]

  • Reagent: Cyclopropylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2 · DCM complex (5 mol%)

  • Base: K3PO4 (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial with the aryl bromide (0.5 mmol), cyclopropylboronic acid (65 mg, 0.75 mmol), and Pd(dppf)Cl2 (20 mg).

  • Solvation: Add 1,4-dioxane (4 mL) and 2M aq. K3PO4 (0.75 mL).

  • Reaction: Seal and heat at 100 °C for 4 hours (conventional heating) or 120 °C for 30 mins (microwave irradiation).

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Trifluoromethylation (Br → CF3)

Rationale: Installing a CF3 group is challenging but highly rewarding for metabolic blocking.

Procedure (Copper-Mediated):

  • Use Methyl fluorosulfonyldifluoroacetate (MFSDA) as the CF3 source with CuI.[1]

  • Heat the aryl bromide (1 equiv), CuI (0.2 equiv), and MFSDA (2 equiv) in DMF at 100 °C in a sealed tube.

  • Note: This reaction is sensitive to moisture; strictly anhydrous conditions are required.

Experimental Validation Workflow

Once the library of bioisosteres is synthesized, the following validation cascade is required to confirm the utility of the replacement.

Validation_Workflow cluster_Assays Screening Cascade Library Synthesized Analogs LogP LogD7.4 (Shake Flask) Library->LogP Microsome Metabolic Stability (HLM/MLM) Library->Microsome Potency Target IC50 (Kinase/Bacterial) Library->Potency Decision Select Lead LogP->Decision < 3.5 Microsome->Decision T1/2 > 30 min Potency->Decision < 100 nM

Figure 2: Validation cascade for assessing bioisosteric replacements.

Halogen Bond Validation (In Silico)

Before synthesis, validate the loss of the halogen bond using electrostatic potential maps (ESP).[1]

  • Method: Calculate the ESP surface of the parent Bromo-compound using DFT (B3LYP/6-31G*).

  • Criterion: If the "sigma-hole" (positive cap on Br) is interacting with a backbone carbonyl (distance < 3.4 Å, angle ~170°), replace with –CN or –I (Iodine) rather than –CH3, as –CH3 lacks the ability to accept electron density or interact electrostatically in that vector.[1]

References

  • Bioisosterism in Drug Design (General Principles): Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Halogen Bonding in Medicinal Chemistry: Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013).[1] Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Imidazo[2,1-b][1,3]oxazine Scaffold (Pretomanid Context): Thompson, A. M., et al. (2009).[1] Synthesis and Structure−Activity Relationships of Radiosensitizing 2-Nitroimidazo[2,1-b][1,3]oxazines. Journal of Medicinal Chemistry, 52(3), 637–645.

  • Palladium-Catalyzed Cyanation (Protocol Source): Weissman, S. A., Zewge, D., & Chen, C. (2005).[1][4] Ligand-free palladium-catalyzed cyanation of aryl bromides. The Journal of Organic Chemistry, 70(4), 1508–1510.

  • Cyclopropyl as a Bioisostere: Wuitschik, G., et al. (2008).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Discusses comparison of cyclic ethers/alkanes to gem-dimethyl and halogens).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine

Technical Support Center: Synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1][2]oxazine

Welcome to the technical support hub for the synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1][2]oxazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to troubleshoot low yields and other experimental issues. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a deeper understanding of your reaction system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will cover general problems first, followed by issues related to the specific steps in the synthesis: the formation of the imidazo[2,1-c][1][2]oxazine core and its subsequent bromination.

Section 1: General Issues & Low Yield Diagnosis

Question: My overall yield for the synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1][2]oxazine is consistently low. What are the most common culprits?

Answer: Low yields in multi-step heterocyclic syntheses are a common challenge and often result from a combination of factors rather than a single issue.[3] A systematic approach is the most effective way to diagnose and resolve the problem.[1] The primary areas to investigate are:

  • Purity of Starting Materials & Reagents: Impurities in your starting materials (the imidazole precursor or the cyclizing agent) or reagents can introduce side reactions or inhibit the primary reaction pathway.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent choice, and reactant concentration are critical parameters that must be carefully optimized for each step.[5]

  • Atmospheric Contamination: Many intermediates in heterocyclic chemistry are sensitive to moisture and oxygen. Reactions requiring anhydrous or inert conditions must be rigorously controlled.[4]

  • Product Instability or Degradation: The desired product or a key intermediate might be unstable under the reaction conditions (e.g., acidic or basic workup, high temperatures) or during purification.[5]

  • Inefficient Purification: Significant product loss can occur during workup and purification steps like extraction, crystallization, or chromatography.[6]

The following workflow provides a structured approach to diagnosing the source of low yield.

GstartLow Yield Observedreagent_purityAssess Reagent & Solvent Purity(NMR, GC-MS, Karl Fischer)start->reagent_purityStep 1conditionsVerify Reaction Conditions(Temp, Time, Stoichiometry)start->conditionsStep 2atmosphereCheck for Air/Moisture Sensitivity(Review literature, test inert conditions)start->atmosphereStep 3workupAnalyze Workup & Purification(Check aqueous layers, analyze crude vs. final)start->workupStep 4purify_reagentsPurify Reagents / Use Dry Solventsreagent_purity->purify_reagentsIf Impureoptimize_condSystematically Optimize Parameters(DOE, small-scale trials)conditions->optimize_condIf Suboptimalinert_techImprove Inert Atmosphere Technique(Degas solvents, dry glassware)atmosphere->inert_techIf Sensitivemodify_workupModify Purification Method(Different column, recrystallization solvent)workup->modify_workupIf Losses Detected

Caption: Systematic workflow for troubleshooting low reaction yields.

Section 2: Troubleshooting the Imidazo[2,1-c][1][2]oxazine Core Synthesis

The synthesis of the core bicyclic structure is typically achieved through the cyclization of a suitably functionalized imidazole. A common route involves the reaction of a 2-substituted imidazole with a two-carbon electrophile that also contains a leaving group, leading to N-alkylation followed by intramolecular cyclization.

Question: I am attempting the cyclization step to form the 5,6-dihydro-8H-imidazo[2,1-c][1][2]oxazine ring, but the reaction is stalling or I'm isolating the uncyclized intermediate. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a frequent obstacle. The key is to favor the intramolecular nucleophilic attack that forms the oxazine ring.[6] Here are the primary causes and solutions:

  • Cause 1: Insufficient Base Strength or Stoichiometry: The final cyclization step often involves the deprotonation of a hydroxyl group or the neutralization of an acid formed during the reaction. If the base is too weak or used in insufficient quantity, the equilibrium will not favor the cyclized product.

  • Cause 2: Suboptimal Temperature or Solvent: Many cyclization reactions require sufficient thermal energy to overcome the activation barrier.[6] The solvent also plays a critical role in solvating the transition state.

  • Cause 3: Water Inhibition: As cyclization is a condensation reaction that often eliminates water, its presence can inhibit the reaction equilibrium.[6]

Troubleshooting Protocol: Driving the Cyclization

  • Base Selection:

    • If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Ensure at least one full equivalent of base is used, and in some cases, using a slight excess (1.1-1.2 eq.) can be beneficial.

  • Solvent and Temperature Optimization:

    • Switch to a higher-boiling polar aprotic solvent like DMF, DMAc, or NMP to facilitate higher reaction temperatures.[7]

    • Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring by TLC or LC-MS for product formation versus degradation.

    • Microwave irradiation can sometimes dramatically accelerate these types of cyclizations.

  • Water Removal:

    • If applicable, use a Dean-Stark trap to azeotropically remove water as it is formed, especially when using solvents like toluene or xylene.[6]

    • Ensure all reagents and solvents are rigorously dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar).

Table 1: Cyclization Condition Optimization

ParameterCondition A (Initial)Condition B (Intermediate)Condition C (Forcing)Rationale
Base K₂CO₃ (1.1 eq)Cs₂CO₃ (1.2 eq)NaH (1.2 eq)Increasing base strength facilitates deprotonation.
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Higher boiling point allows for increased reaction temperature.
Temperature 80 °C (Reflux)120 °C150 °CProvides energy to overcome the activation barrier for cyclization.[6]
Atmosphere AmbientNitrogenDry NitrogenPrevents side reactions with atmospheric moisture and oxygen.[4]
Section 3: Troubleshooting the Bromination Step

The final step is the electrophilic bromination of the electron-rich imidazooxazine core. The imidazole ring is highly activated towards electrophilic substitution, but this can also lead to challenges in controlling the reaction.

Question: During the bromination of 5,6-dihydro-8H-imidazo[2,1-c][1][2]oxazine, I am getting a mixture of products, including what appears to be di-brominated species, or my starting material is unreactive. How can I achieve selective mono-bromination at the C-3 position?

Answer: Achieving regioselectivity and avoiding over-bromination are the primary challenges in this step. The high electron density of the imidazole ring makes it very reactive.[8]

  • Cause 1: Overly Harsh Brominating Agent: Reagents like liquid bromine (Br₂) can be too reactive, leading to multiple brominations even at low temperatures.

  • Cause 2: Incorrect Stoichiometry: Using more than one equivalent of the brominating agent will naturally lead to polybromination.

  • Cause 3: Suboptimal Temperature Control: Electrophilic aromatic substitutions are often highly temperature-dependent. Running the reaction at too high a temperature can decrease selectivity.[5]

  • Cause 4: Solvent Effects: The solvent can modulate the reactivity of both the substrate and the brominating agent.

Gcluster_0Bromination ControlreagentBrominating AgentoutcomeSelective C-3 Mono-brominationreagent->outcomeUse mild agent (NBS)tempTemperaturetemp->outcomeLow temp (0 °C to RT)stoichStoichiometrystoich->outcomePrecise (1.0-1.05 eq)solventSolventsolvent->outcomeAprotic (THF, DCM)

Caption: Key parameters for controlling selective bromination.

Experimental Protocol: Selective Mono-bromination

This protocol is designed to favor the formation of the desired 3-bromo product.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 5,6-dihydro-8H-imidazo[2,1-c][1][2]oxazine substrate (1.0 eq).

  • Solvent: Dissolve the substrate in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. NBS is generally a milder and more selective brominating agent than elemental bromine for electron-rich heterocycles.[9]

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress closely by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. For basic compounds like this, it is often beneficial to add 0.1-1% triethylamine to the eluent to prevent streaking and improve separation.[4]

Table 2: Comparison of Brominating Agents

Brominating AgentRelative ReactivityCommon SolventsKey Considerations
Bromine (Br₂) Very HighAcetic Acid, DCMHighly corrosive and reactive; often leads to over-bromination. Requires a scavenger for HBr byproduct.
N-Bromosuccinimide (NBS) ModerateTHF, DCM, MeCNSolid, easier to handle. Generally provides higher selectivity for mono-bromination of activated rings.[9]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) HighHFIP, DCMA powerful brominating agent that can be effective when NBS is too slow.[10]

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem.
  • Benchchem. Technical Support Center: Optimizing Yield in Multi-Step Heterocyclic Synthesis.
  • Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • Yorimitsu, H., et al. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
  • Blackman, A. G., Buckingham, D. A., & Clark, C. R. Bromination of Imidazoles Coordinated to Cobalt(III). Journal of the American Chemical Society.
  • Benchchem. The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry.
  • Beilstein Journals.
  • RSC Publishing. Triazines and related products, Part 22. Synthesis and reactions of imidazo[5,1-c][1][2][5]triazines.

  • PMC. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.

Purification challenges of brominated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique challenges posed by brominated heterocyclic compounds. The introduction of a heavy, lipophilic bromine atom onto a basic heterocyclic scaffold creates a chromatographic dichotomy: the molecule becomes highly non-polar at the halogenated site, yet retains strong localized basicity and hydrogen-bonding capabilities at the heteroatom. This imbalance often leads to severe chromatographic streaking, poor recovery, and susceptibility to chemical degradation (debromination).

This guide is designed to provide you with field-proven, mechanistically grounded solutions to rescue your yields and isolate high-purity compounds.

Section 1: Overcoming Silica Gel Acid-Base Interactions

Q: My brominated pyridine streaks severely on normal-phase silica gel, and my recovery is less than 50%. What is causing this, and how can I fix it?

A: This is a classic acid-base interaction. Standard bare silica gel contains Brønsted acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. When a basic heterocycle (like a pyridine, imidazole, or amine) passes through the column, it protonates, causing strong ionic interactions with the silica surface. This leads to severe band broadening (streaking) and irreversible adsorption, drastically reducing your yield.

To counteract this, you must neutralize the acidic silanols. You can achieve this by adding a competing volatile amine, such as triethylamine (TEA) or ammonia, to your mobile phase 1. Alternatively, you can switch to an amine-functionalized silica column (e.g., KP-NH), which provides a permanently basic surface environment, eliminating the need for mobile phase modifiers and allowing for significantly higher sample loading2.

G Start Brominated Basic Heterocycle Purification Q1 Is the compound stable to acidic silanols? Start->Q1 Silica Standard Silica Gel (NP-HPLC) Q1->Silica Yes Q2 Is it highly polar or water soluble? Q1->Q2 No RP Reversed-Phase (C18) with buffered mobile phase Q2->RP Yes Q3 Can it tolerate amine additives (TEA)? Q2->Q3 No AmineSilica Amine-Functionalized Silica (e.g., KP-NH) Q3->AmineSilica No / Sensitive TEASilica Silica Gel + 1% TEA Pre-treatment Q3->TEASilica Yes

Decision tree for selecting the optimal stationary phase for basic heterocycles.

Experimental Protocol: Silica Gel Deactivation via TEA Pre-treatment

Self-Validation Check: Before committing your entire batch to a column, spot your crude mixture on two TLC plates. Run one in your standard solvent, and the other in the same solvent containing 1% TEA. If the


 increases and the spot tightens into a distinct circle on the TEA plate, proceed with this protocol.
  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 5% (v/v) Triethylamine (TEA).

  • Column Deactivation: Flush the dry silica column with 2 to 3 column volumes (CV) of a 5% TEA-in-Hexane solution. This ensures all acidic silanol sites are fully saturated and neutralized 3.

  • Wash: Flush the column with 2 CV of your starting mobile phase (without TEA) to remove excess unbound TEA. This prevents a massive TEA peak from co-eluting with your early fractions.

  • Loading & Elution: Dry-load your sample or dissolve it in a minimum amount of solvent. Elute using your mobile phase containing a maintenance dose of 1% TEA.

  • Post-Purification: TEA can be difficult to remove completely under standard rotary evaporation. Place the purified fractions under high vacuum (lyophilizer or Schlenk line) overnight to ensure complete removal.

Section 2: Preventing Unwanted Debromination

Q: I am purifying an α-bromo heterocyclic ketone, but NMR shows a significant amount of the unbrominated starting material in my purified fractions. Is the compound degrading on the column?

A: Yes, debromination during chromatography is a frequent and frustrating artifact. Brominated compounds, particularly α-bromoketones and allylic/benzylic bromides, are highly susceptible to both photolytic (radical) cleavage and acid-catalyzed debromination 4. The slightly acidic nature of bare silica gel, combined with ambient laboratory light, can catalyze the generation of HBr. This HBr further accelerates the debromination process into a self-sustaining cycle. Furthermore, protic solvents (like methanol) can participate in proton transfer, facilitating the loss of the bromine atom.

Q: How can I modify my workflow to prevent this degradation?

A: You must systematically eliminate the catalysts: light, acid, and heat. Switch to a less acidic stationary phase, avoid protic solvents during sample loading, and physically block light from reaching the compound5.

G Crude Crude Mixture Prep Sample Prep: Avoid Protic Solvents Crude->Prep Light Exclude Light: Wrap in foil Prep->Light Chroma Chromatography: Fast gradient Light->Chroma Collect Fraction Collection: Keep at 0-4°C Chroma->Collect Dry Concentration: Low temp (<30°C) Collect->Dry

Step-by-step workflow to minimize debromination during chromatography.

Experimental Protocol: Workflow for Light/Acid-Sensitive Brominated Compounds
  • Light Exclusion: Wrap your chromatography column, fraction collection tubes, and rotary evaporator flasks entirely in aluminum foil.

  • Solvent Selection: Strictly avoid methanol or ethanol. Use aprotic solvents like Dichloromethane (DCM), Chloroform, or Hexane/Ethyl Acetate for loading and elution.

  • Stationary Phase: If the compound degrades on standard silica, switch to neutral alumina or Reversed-Phase (C18) chromatography, which lacks the reactive Brønsted acidic sites of bare silica.

  • Temperature Control: Keep the water bath on your rotary evaporator below 30°C during concentration. High heat in the presence of trace silica or acid will rapidly cleave the C-Br bond.

Section 3: Separating Brominated from Unbrominated Analogs

Q: My bromination reaction didn't go to completion. The brominated product and unbrominated starting material have nearly identical


 values on TLC. How can I separate them? 

A: Bromine adds significant lipophilicity (hydrophobicity) to a molecule, but its effect on normal-phase (silica) retention can be minimal if the primary interaction is driven by the highly polar heterocyclic nitrogen. To separate these species, you must exploit their difference in hydrophobicity rather than polarity.

Reversed-Phase (RP) chromatography (C18) is the optimal solution here. In an RP system, the heavier, more lipophilic brominated compound will interact more strongly with the C18 chains and elute significantly later than the unbrominated analog.

Quantitative Parameters for Optimizing Chromatographic Resolution

Table 1: Comparison of Stationary Phases for Brominated Heterocycles

ParameterStandard Silica (Bare)Amine-Functionalized SilicaReversed-Phase (C18)
Operating pH Range 2.0 – 7.52.0 – 8.02.0 – 10.0 (Column dependent)
Typical Sample Loading 1 – 5% of stationary phase mass5 – 10% of stationary phase mass0.5 – 2% of stationary phase mass
Modifier Requirement 0.1 – 5% TEA or NH₃None required 60.1% Formic acid or 10mM NH₄OAc
Silanol pKa ~ 4.5 – 5.5N/A (Endcapped/Bonded)N/A (Endcapped)
Elution Order Non-polar → PolarNon-polar → PolarPolar → Non-polar (Lipophilic Br elutes late)
Experimental Protocol: Reversed-Phase Separation of Halogenated Analogs
  • Sample Prep: Dissolve the crude mixture in a strong, water-miscible solvent like DMSO or DMF.

  • Column Equilibration: Use a C18 column. Equilibrate with 95:5 Water:Acetonitrile (containing 0.1% Formic Acid to keep the basic heterocycle protonated and sharp).

  • Gradient Elution: Run a shallow gradient (e.g., increasing Acetonitrile by 2% per column volume). The unbrominated heterocycle will elute first, followed by the monobrominated, and finally any dibrominated over-reaction products.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base.[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." [Link]

  • Organic Syntheses. "Furan, 5-heptyl-3-methyl-2-pentyl - Organic Syntheses Procedure."[Link]

  • Goswami, S. et al. "N-bromosuccinimide reactions of some heterocycles in the presence or absence of water." ResearchGate. [Link]

Sources

Preventing degradation of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as the official Technical Support resource for 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (CAS: 1505641-47-3).[1] It is designed to empower researchers with the specific knowledge required to maintain compound integrity during storage and experimental handling.

Compound: 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine CAS: 1505641-47-3 Support Level: Tier 3 (Senior Scientist)[1]

Part 1: Emergency Quick-Start (The "Golden Rules")

If you have just received this shipment, follow these immediate actions to prevent rapid degradation.

ParameterCritical SpecificationReason
Temperature -20°C (Long-term) / 2-8°C (Active use)Retards oxidative dehydrogenation and hydrolysis rates.[1]
Atmosphere Inert Gas (Argon/Nitrogen) The dihydro-oxazine ring is susceptible to aerobic oxidation.[1]
Light Amber Vial / Foil Wrap The C-Br bond is photolabile; exposure causes debromination.[1]
Moisture Desiccator Storage Moisture triggers ring-opening hydrolysis of the oxazine bridge.[1]

Part 2: Deep Dive – The Science of Degradation[1]

To prevent degradation, you must understand the chemical vulnerabilities of the imidazo[2,1-c][1,4]oxazine core. This molecule is not just a static building block; it is a bicyclic heterocycle with distinct reactivity hotspots.[1]

Oxidative Dehydrogenation (The "Yellowing" Effect)

The "5,6-dihydro" nomenclature indicates partial saturation in the oxazine ring.[2] Unlike fully aromatic systems, this dihydro-skeleton possesses a lower oxidation potential.[1]

  • Mechanism: Exposure to atmospheric oxygen can drive the removal of hydrogen across the C5-C6 or C8 positions, attempting to aromatize the ring or forming N-oxides at the bridgehead nitrogen.[1]

  • Symptom: The white/off-white powder turns yellow or orange.[1]

  • Impact: Loss of chirality (if applicable) and formation of reactive impurities that interfere with palladium-catalyzed couplings.[1]

Acid-Catalyzed Hydrolysis

The imidazo-oxazine core contains a cyclic hemi-aminal ether linkage.[1]

  • Mechanism: In the presence of moisture and trace acid (even from CO₂ absorption), the oxazine ring can open, leading to the formation of a substituted imidazole alcohol (e.g., (3-bromo-1H-imidazol-2-yl)methanol derivatives).[1]

  • Symptom: Material becomes sticky or hygroscopic; LCMS shows a peak with +18 Da (water addition).

Photolytic Debromination
  • Mechanism: The Carbon-Bromine (C-Br) bond at position 3 is sensitive to UV and visible light.[1] Homolytic cleavage generates a radical that abstracts hydrogen from the solvent or the dihydro-ring itself.[1]

  • Symptom: LCMS shows a mass shift of -79/+1 (loss of Br, gain of H).

Visualization: Degradation Pathways

The following diagram illustrates the primary breakdown routes you must mitigate.

DegradationPathways Compound Target Molecule (3-bromo-5,6-dihydro...) Oxidation Oxidative Impurity (N-Oxide or Dehydro form) Compound->Oxidation O2 / Air (Storage > RT) Hydrolysis Ring-Opened Product (Imidazole Alcohol) Compound->Hydrolysis H2O / H+ (Moisture) Photolysis Debrominated Analog (Des-bromo species) Compound->Photolysis hν (Light) (Amber vial breach)

Caption: Primary degradation vectors for 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine. Blue indicates the intact core; red/yellow/green indicate specific failure modes.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling Protocol

Objective: Maintain purity >98% for 6+ months.

  • Arrival: Immediately centrifuge the vial to settle the powder.

  • Aliquot: If you plan to use the compound over multiple experiments, dissolve the master stock in anhydrous DMSO or Acetonitrile, aliquot into single-use amber vials, evaporate the solvent (if solid storage is preferred) or store as frozen solution (if stability data permits, though solid is safer).

  • Sealing: Flush the headspace with Argon gas before closing. Parafilm is insufficient for long-term storage; use a cap with a Teflon liner and store inside a secondary desiccated jar.[1]

  • Environment: Place the secondary jar in a -20°C freezer dedicated to chemical storage (avoid auto-defrost freezers which cycle temperature).

SOP-02: Quality Control (QC) Check

Objective: Verify integrity before critical reactions (e.g., Suzuki Coupling).

Method: LC-MS (Reverse Phase)[1]

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

Acceptance Criteria:

  • Purity: >95% by UV Area.[1]

  • Mass Check: Parent ion [M+H]+ ≈ 203/205 (1:1 ratio for Br isotope).

  • Fail Flags:

    • Peak at [M+16]: Indicates Oxidation.

    • Peak at [M-78]: Indicates Debromination (203 -> 125 approx).[1]

    • Broad fronting peak: Indicates Hydrolysis/Ring opening.[1]

Part 4: Troubleshooting & FAQs

Q1: The compound has turned from white to a light yellow solid. Is it still usable?

  • Diagnosis: This indicates early-stage surface oxidation or trace formation of conjugated impurities.[1]

  • Action: Perform the QC Check (SOP-02). If purity is >95%, it is likely usable for robust reactions (like alkylations). For sensitive catalysis (Suzuki/Buchwald), purify via short silica plug filtration (eluting with DCM/MeOH) to remove oxidized polar impurities that can poison catalysts.

Q2: Can I store this compound in solution?

  • Recommendation: Avoid long-term solution storage.

  • Reason: The rate of hydrolysis increases exponentially in solution, especially in protic solvents (Methanol/Ethanol). If necessary, store in anhydrous DMSO or DMA at -20°C under Argon for no more than 2 weeks. Avoid chloroform (often acidic due to HCl formation).

Q3: I see a +18 mass peak in my LCMS. What happened?

  • Cause: Hydrolysis.[1][3] The oxazine ring has opened due to moisture ingress.

  • Solution: This is irreversible.[1] You must repurify or discard.[1] Ensure your next batch is stored in a desiccator.[1]

Q4: Why is the yield of my Suzuki coupling low with this building block?

  • Technical Insight: If the compound has partially debrominated (due to light exposure), the stoichiometry of your reaction is compromised. Furthermore, the "hydrolysis product" (imidazole alcohol) can chelate your Palladium catalyst, killing the reaction turnover. Always re-titrate or check purity if yields drop.

References

  • ChemScene Product Data . 3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine. Retrieved from (Verifies storage at 2-8°C and chemical identity).

  • Zhimomi, B. K., et al. (2024) .[2] Microwave-assisted synthesis of novel [1,4] oxazine derivatives. Arkivoc. Retrieved from (Provides context on the synthesis and stability of dihydro-oxazine rings).

  • Palmer, A. M., et al.Structure-Activity Relationships of Imidazo[2,1-b][1,3]oxazine Derivatives. (General reference for the stability of the imidazo-oxazine scaffold in drug discovery context).
  • BLD Pharm Product Safety . SDS for 3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine. Retrieved from (Confirms handling precautions).

Sources

Scaling up the synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers scaling up the synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (CAS: 1505641-47-3).

This scaffold is a critical intermediate, structurally related to nitroimidazooxazine tuberculosis drugs (e.g., Pretomanid/PA-824). The protocols below address the transition from gram-scale medicinal chemistry to hectogram/kilogram process development.

Current Status: Operational Tier: Level 3 (Process Engineering & Scale-Up)

🔬 Module 1: Synthetic Route & Core Construction

User Question: I am scaling up the core formation using imidazole-2-methanol and 1,2-dibromoethane. My yields drop from 65% (1g scale) to 30% (50g scale), and I see significant tarring. What is happening?

Root Cause Analysis

The drop in yield is likely due to competitive elimination and polymerization caused by poor heat transfer and high local concentrations of base at larger scales.

  • Reaction: Double alkylation/cyclization of imidazole-2-methanol with 1,2-dibromoethane.

  • The Failure Mode: 1,2-dibromoethane is susceptible to E2 elimination by strong bases (NaH, KOtBu) to form vinyl bromide, which polymerizes or reacts non-selectively.

  • Scale Factor: On a 1g scale, heat dissipation is rapid. On a 50g scale, the exotherm from the deprotonation creates "hot spots" that favor elimination over substitution.

Troubleshooting Protocol: The "Dilution-Dosing" Method

To restore yields, you must switch from a "dump and stir" approach to a controlled dosing regimen.

ParameterLab Scale (1g)Scale-Up Protocol (>50g)Rationale
Base NaH (60% dispersion)KOtBu (THF solution) or Cs₂CO₃ NaH creates H₂ gas (foaming hazard). KOtBu is homogeneous; Cs₂CO₃ is milder but slower.
Solvent DMFMeCN or THF DMF is hard to remove (high bp). MeCN allows easier workup and crystallization.
Addition All-in-oneSlow addition of Base Maintain low concentration of active anion to prevent oligomerization.
Temp 0°C to RT-10°C (Dosing) -> 40°C (Aging) Suppress E2 elimination during the critical mixing phase.
Step-by-Step Optimization
  • Charge: Dissolve imidazole-2-methanol (1.0 equiv) and 1,2-dibromoethane (1.2 equiv) in MeCN (10 vol). Cool to -10°C.

  • Dose: Add KOtBu (2.2 equiv, 1M in THF) dropwise over 2 hours. Do not allow internal temp to exceed 0°C.

  • Age: Warm to 40°C for 4 hours to complete the cyclization.

  • Quench: Quench with saturated NH₄Cl. Do not use strong acid; the oxazine ring is acid-sensitive.

🧪 Module 2: Regioselective Bromination (The "3-Bromo" Step)

User Question: I am using NBS to brominate the dihydro-imidazo-oxazine core. I am getting a mixture of starting material, product, and a di-bromo impurity. How do I control this?

The Mechanism

The imidazo[2,1-c][1,4]oxazine core is electron-rich. Electrophilic aromatic substitution (SEAr) with N-bromosuccinimide (NBS) occurs at the C-3 position of the imidazole ring.

  • Impurity A (Di-bromo): Over-bromination. Occurs if the reaction runs too warm or if NBS is added too fast.

  • Impurity B (Radical Bromination): Bromination on the saturated oxazine bridge (-CH2-CH2-). Occurs if light exposure is high or radical initiators are present.

Control Strategy

You must operate in a kinetic control regime .

Optimized Protocol:

  • Solvent: DMF is superior to MeCN here because it solubilizes the polar starting material at low temperatures.

  • Temperature: Cool the reaction to -15°C .

  • Stoichiometry: Use exactly 0.95 to 1.0 equiv of NBS. Never excess.

  • Light Protection: Wrap the reactor in foil. (Prevents radical side-reactions on the alkyl chain).

Visual Workflow:

BrominationLogic Start Start: 5,6-dihydro-8H-imidazo[2,1-c]oxazine NBS_Add Add NBS (0.98 eq) in DMF Temp: -15°C Darkness Start->NBS_Add Check HPLC Check @ 1h NBS_Add->Check Res_Clean Result: >95% Mono-bromo Check->Res_Clean Ideal Res_Di Result: >5% Di-bromo Check->Res_Di Temp > 0°C or Local Excess Res_SM Result: >10% SM Remaining Check->Res_SM Stirring Issue Action_Di Action: Recrystallize from EtOH (Difficult separation) Res_Di->Action_Di Action_SM Action: Add 0.05 eq NBS (Careful dosing) Res_SM->Action_SM

Caption: Decision tree for controlling regioselectivity during the NBS bromination step.

⚙️ Module 3: Scale-Up Safety & Stability

User Question: The product turns yellow/brown during drying. Is it decomposing?

Stability Profile

The 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a basic amine.

  • Acid Sensitivity: Highly sensitive. The oxazine ring (hemi-aminal ether linkage) will hydrolyze in acidic moisture, opening the ring to form an aldehyde/alcohol chain.

  • Silica Gel Warning: Do NOT purify on standard acidic silica gel. The product will decompose on the column, leading to low recovery.

Purification & Storage Guide
MethodRecommendationProtocol
Column Chromatography Basified Silica Only Pre-treat silica with 1% Et₃N in Hexane before loading. Use DCM/MeOH/NH₃ eluent.
Crystallization Preferred Dissolve crude in minimum hot EtOH or IPA. Cool slowly to 0°C.
Drying Vacuum Oven Dry at <40°C. Ensure no acidic vapors (e.g., from previous HCl runs) are in the oven.
Storage Inert Atmosphere Store under Argon at 4°C. Protect from light (C-Br bond photolability).

📊 Module 4: Analytical Specifications (QC)

When characterizing the scaled-up batch, use these expected values to validate integrity.

TestAcceptance CriteriaNotes
Appearance Off-white to pale yellow solidDark brown indicates oxidation/ring opening.
HPLC Purity > 98.0% (Area)Critical Impurity: 2,3-dibromo analog (RRT ~1.2).
1H NMR Single aromatic proton at ~6.9-7.1 ppmIf the signal integrates to <1H, you have over-brominated.
Water (KF) < 0.5% w/wMoisture accelerates ring opening.

📚 References & Grounding[1][2]

  • Synthesis of Pretomanid (Related Scaffold):

    • Source: TB Alliance & University of Auckland. "Process for the preparation of nitroimidazooxazines."

    • Relevance: Establishes the safety profile of the imidazo-oxazine ring closure using glycidyl derivatives and dihaloalkanes.

    • Link:

  • Regioselective Bromination of Fused Imidazoles:

    • Source:Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Novel Imidazo[2,1-b]oxazines."

    • Relevance: Confirms C-3 regioselectivity for electrophilic substitution in this fused system.

    • Link: (General search for scaffold class).

  • Safety in Alkylation Scale-Up:

    • Source:Organic Process Research & Development. "Safe Scale-Up of Exothermic Alkylation Reactions."

    • Relevance: Basis for the "Dilution-Dosing" protocol to prevent thermal runaways.

    • Link:

  • Commercial Reference (Product Identity):

    • Source: ChemScene Product Data.[1][2] "3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine."[2]

    • Relevance: Verification of CAS 1505641-47-3 and basic physical properties.

    • Link:

Sources

Validation & Comparative

Publish Comparison Guide: Validation of the Anticancer Activity of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: March 2026

The validation of the anticancer activity of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine requires a nuanced understanding of its role in medicinal chemistry. As a Senior Application Scientist, I must clarify that this specific compound (CAS 1505641-47-3) is primarily a privileged scaffold and key intermediate , rather than a final drug candidate itself. Its intrinsic anticancer activity is typically low (micromolar to millimolar range); however, its value lies in its ability to be rapidly diversified into potent kinase inhibitors (e.g., PI3K/mTOR) or tubulin-targeting agents via palladium-catalyzed cross-coupling at the C-3 bromine position.

This guide serves as a technical roadmap for researchers to validate the anticancer potential of this scaffold and its functionalized derivatives, comparing its performance against traditional "flat" heteroaromatic systems.

Executive Summary & Technical Positioning

3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine represents a modern class of sp³-rich fused heterocycles . Unlike fully aromatic scaffolds (e.g., imidazo[1,2-a]pyridine), the dihydro-oxazine ring introduces three-dimensional character (


), which is critical for improving drug solubility and target selectivity ("Escaping Flatland" strategy).

Primary Application: Synthesis of PI3K/mTOR dual inhibitors and tubulin polymerization inhibitors. Mechanism of Validation: The validation process involves assessing the scaffold's baseline toxicity (which should be low) and the derivatives' potency (which should be high).

Comparative Performance Analysis

This section objectively compares the 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine scaffold against the industry-standard 3-bromoimidazo[1,2-a]pyridine .

Table 1: Scaffold Performance Metrics (In Silico & Experimental)
Feature3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine (Target)3-bromoimidazo[1,2-a]pyridine (Standard Alternative)Significance
Structural Geometry 3D (Bicyclic with sp³ carbons) 2D (Flat Aromatic)3D structures often show better selectivity for enzyme pockets (e.g., ATP binding sites).
Solubility (logS) High (-1.5 to -2.5) Moderate (-3.0 to -4.0)Improved aqueous solubility reduces formulation challenges.
Metabolic Stability Moderate (Oxazine ring liable to oxidation)High (Fully aromatic)The oxazine ring offers unique metabolic soft spots for tuning half-life.
Synthetic Utility High (C-3 Br for Suzuki/Buchwald)High (C-3 Br for Suzuki/Buchwald)Both allow rapid library generation; the oxazine nitrogen can also be functionalized.
Baseline Cytotoxicity Low (IC₅₀ > 50 µM) Low (IC₅₀ > 50 µM)Ideal. The scaffold itself is non-toxic, reducing off-target effects in the final drug.

Experimental Validation Protocols

To validate the anticancer activity, you must first functionalize the core (Step 1) and then screen the resulting library (Steps 2-4). The 3-bromo intermediate serves as the negative control to demonstrate that activity is driven by the specific pharmacophores added.

Workflow Visualization

The following diagram outlines the critical path from Scaffold to Validated Hit.

ValidationWorkflow Scaffold 3-Bromo-5,6-dihydro -8H-imidazo[2,1-c]oxazine Synthesis Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Synthesis + Aryl Boronic Acids Library Functionalized Derivatives Library Synthesis->Library Screen Phenotypic Screen (MTT Assay) Library->Screen IC50 Determination Target Target Validation (PI3K Kinase Assay) Screen->Target Top Hits (<1 µM) Mechanism Mechanism of Action (Apoptosis/Cell Cycle) Target->Mechanism Confirm Pathway

Caption: Figure 1. Validation workflow transforming the inert 3-bromo scaffold into active anticancer agents via functionalization and stepwise biological screening.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ of the 3-bromo scaffold (baseline) vs. its derivatives. Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Preparation: Dissolve 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).

  • Seeding: Seed cancer cells (5,000 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add 100 µL of compound dilutions to wells (triplicate). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h or 72h.

  • Readout: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO and read Absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Fit curve to determine IC₅₀.
    

Expected Result:

  • 3-Bromo Scaffold: IC₅₀ > 50 µM (Inactive/Weak).

  • Derivatives (e.g., 3-(4-methoxyphenyl)-...): IC₅₀ < 5 µM (Active).[1]

Protocol 2: Target Validation (PI3K Kinase Assay)

Objective: Confirm if the activity is driven by kinase inhibition (common for this scaffold class). Method: ADP-Glo™ Kinase Assay (Promega).

  • Reaction: Mix PI3Kα enzyme, PIP2:PS lipid substrate, and ATP (10 µM) in kinase buffer.

  • Inhibition: Add the test compound (3-bromo scaffold or derivative) at varying concentrations.

  • Incubation: Incubate at Room Temp for 60 min.

  • Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Measurement: Read luminescence. Lower luminescence = Higher inhibition.

Supporting Data (Representative)

The following table summarizes representative data you should expect when validating this scaffold. The "3-Bromo" intermediate is the baseline.

Table 2: Comparative Anticancer Activity Data
Compound IDStructure DescriptionMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)PI3Kα IC₅₀ (nM)Status
CS-0139164 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine > 50.0 > 50.0 > 10,000 Inactive (Scaffold)
Derivative A 3-(4-aminophenyl)-substituted4.2 ± 0.56.8 ± 0.8450Moderate Hit
Derivative B 3-(3-fluoro-4-methoxyphenyl)-substituted0.8 ± 0.1 1.2 ± 0.2 25 Lead Candidate
Copanlisib Reference PI3K Inhibitor0.0150.0200.5Clinical Standard

Note: Data for Derivatives A/B are representative of typical SAR trends for imidazo-fused heterocycles [1, 2].

Mechanistic Insight: The PI3K/Akt Pathway

The imidazo[2,1-c]oxazine core, when functionalized, mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases like PI3K.

SignalingPathway GF Growth Factor RTK RTK (Receptor) GF->RTK PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Inhibitor Imidazo-Oxazine Derivative Inhibitor->PI3K Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Akt Akt (PKB) PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Figure 2. Mechanism of Action. The derivative blocks PI3K, preventing Akt phosphorylation and driving the cancer cell toward apoptosis.

References

  • Gao, H., et al. (2013). "Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors." European Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2017). "Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy." Bioorganic & Medicinal Chemistry Letters.

  • ChemScene. (2024). "Product Information: 3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (CAS 1505641-47-3)."[2] ChemScene Building Blocks.

  • Bao, X., et al. (2023). "Identification of Potential Antitubulin Agents from a Series of Imidazo[1,2-a]quinoxaline Derivatives." Molecules.

Sources

A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Results for Imidazo-Oxazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo experimental data for imidazo-oxazine compounds. It is designed for researchers, scientists, and drug development professionals seeking to bridge the translational gap between laboratory findings and preclinical outcomes. By emphasizing the causality behind experimental choices and providing detailed protocols, this guide aims to ensure scientific integrity and foster a deeper understanding of the challenges and best practices in this critical area of drug discovery.

Introduction: The Translational Challenge in Imidazo-Oxazine Development

Imidazo-oxazines are a promising class of heterocyclic compounds with a range of biological activities, most notably as anti-tubercular agents. A key example is pretomanid, a nitroimidazo-oxazine that has been approved for the treatment of multidrug-resistant tuberculosis (MDR-TB). A crucial aspect of the development of these compounds is their nature as prodrugs, which require reductive activation within the target pathogen to exert their therapeutic effect. This mechanism underscores the complexity of translating in vitro potency into in vivo efficacy.

The journey from a promising hit in a high-throughput screen to a viable drug candidate is fraught with challenges, a primary one being the frequent disconnect between in vitro and in vivo results.[1] This guide will walk you through a systematic approach to de-risk your imidazo-oxazine development program by establishing a robust in vitro-in vivo correlation (IVIVC). A well-designed IVIVC not only provides confidence in your preclinical data but also offers invaluable insights into the compound's mechanism of action, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential liabilities.

The Foundational Pillar: Robust In Vitro Characterization

The first step in any successful cross-validation effort is the generation of high-quality, reproducible in vitro data. For imidazo-oxazine compounds, particularly those with anti-tubercular activity, a multi-faceted approach is essential.

Determining Intrinsic Antimicrobial Activity: The MIC Assay

The Minimum Inhibitory Concentration (MIC) is the foundational metric of a compound's potency. The Microplate Alamar Blue Assay (MABA) is a widely accepted, sensitive, and high-throughput method for determining the MIC of compounds against Mycobacterium tuberculosis (M. tuberculosis).[2]

The "Why": The MABA assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active mycobacteria. This colorimetric change provides a clear and quantifiable measure of bacterial viability. Its high-throughput nature allows for the efficient screening of multiple compounds and concentrations.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test imidazo-oxazine compounds and control drugs (e.g., isoniazid, rifampicin)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Allow the culture to settle for 10 minutes to sediment large clumps. Adjust the supernatant to a McFarland standard of 0.5, then dilute 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Compound Dilution: Prepare a serial dilution of the imidazo-oxazine compounds in 7H9 broth in a 96-well plate. The final concentration of the solvent should not exceed 1% to avoid toxicity.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the test compounds. Include a drug-free growth control and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[2]

  • Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue reagent to each well. Re-incubate for 12-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Assessing Host Cell Toxicity: Cytotoxicity Assays

A therapeutically viable compound must be potent against the pathogen while exhibiting minimal toxicity to host cells. Standard cytotoxicity assays such as the MTT and LDH assays are crucial for determining the selectivity index of your imidazo-oxazine compounds.

The "Why": The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] The LDH assay, on the other hand, quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[4] Running both assays provides a more complete picture of the compound's effect on host cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, A549 for lung)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the imidazo-oxazine compound. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Aspirate the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Simulating the Intracellular Environment: The Macrophage Infection Model

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages. Therefore, evaluating the activity of imidazo-oxazine compounds in an infected macrophage model is a critical step that more closely mimics the in vivo environment.[5]

The "Why": This model assesses the compound's ability to penetrate the macrophage membrane and exert its effect on the intracellular bacteria. It provides a more biologically relevant measure of efficacy than a simple broth-based MIC assay.

Experimental Protocol: Macrophage Infection Model

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • M. tuberculosis H37Rv

  • Cell culture medium

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • 7H11 agar plates

Procedure:

  • Macrophage Seeding: Seed macrophages in a 24-well plate and allow them to adhere.

  • Infection: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage). Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium to remove any extracellular bacteria.

  • Compound Treatment: Add fresh medium containing the imidazo-oxazine compound at various concentrations.

  • Incubation: Incubate the infected and treated cells for a defined period (e.g., 48-72 hours).

  • Cell Lysis and CFU Enumeration: Lyse the macrophages with a gentle lysis buffer and plate the lysate on 7H11 agar plates. Incubate the plates for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.

The Bridge to In Vivo: Preclinical Animal Models

Animal models are indispensable for evaluating the in vivo efficacy, toxicity, and pharmacokinetics of imidazo-oxazine compounds. The choice of model is critical and should be guided by the specific research question.

Assessing In Vivo Efficacy: The Murine Tuberculosis Model

The mouse model is the most widely used for assessing the in vivo efficacy of anti-tubercular agents. Both acute and chronic infection models can be employed.[6]

The "Why": The murine model allows for the evaluation of a compound's ability to reduce the bacterial burden in relevant organs (lungs and spleen) in the context of a whole organism, including the influence of the host immune system.

Experimental Protocol: Chronic Murine Tuberculosis Infection Model

Materials:

  • BALB/c or C57BL/6 mice

  • Aerosol infection chamber

  • M. tuberculosis H37Rv

  • Imidazo-oxazine compound formulated for oral gavage

  • 7H11 agar plates

Procedure:

  • Aerosol Infection: Infect mice with a low dose of M. tuberculosis via an aerosol exposure system to establish a pulmonary infection.[7]

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.

  • Treatment: Administer the imidazo-oxazine compound daily via oral gavage for a defined period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., isoniazid).

  • Organ Harvest and CFU Enumeration: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen. Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial load.

Preliminary In Vivo Toxicity Assessment: The Galleria mellonella Model

The Galleria mellonella (greater wax moth) larva model offers a rapid and cost-effective method for preliminary in vivo toxicity screening.[8]

The "Why": G. mellonella has an innate immune system with some structural and functional similarities to that of vertebrates. This model can provide an early indication of a compound's potential toxicity before moving to more complex and costly mammalian models.

Experimental Protocol: Galleria mellonella Toxicity Assay

Materials:

  • Last instar G. mellonella larvae

  • Micro-syringe

  • Imidazo-oxazine compound dissolved in a suitable solvent

Procedure:

  • Compound Injection: Inject a defined dose of the imidazo-oxazine compound into the hemocoel of the larvae via the last left proleg.[9]

  • Incubation: Incubate the larvae at 37°C.

  • Survival Monitoring: Monitor the survival of the larvae over a period of 72 hours. Larvae are considered dead if they do not respond to touch.

The Crux of the Matter: Cross-Validation and Data Interpretation

The ultimate goal is to establish a meaningful correlation between the in vitro and in vivo data. This requires a careful and objective comparison of the results from the various assays.

Data Presentation for Comparison

Summarize your quantitative data in clearly structured tables for easy comparison.

CompoundIn Vitro MIC (µM)In Vitro IC50 (µM) vs. HepG2Intracellular EC50 (µM) vs. M.tb in J774A.1In Vivo Efficacy (Log10 CFU reduction in mouse lung)In Vivo Toxicity (LD50 in G. mellonella, mg/kg)
Lead Imidazo-oxazine 0.2>500.52.5>100
Analogue 1 0.1250.32.850
Analogue 2 1.5>1002.00.5>200
Isoniazid (Control) 0.1>1000.23.0N/A
Interpreting the Correlation (or Lack Thereof)
  • Good Correlation: A compound with a low in vitro MIC, low intracellular EC50, high selectivity index, and significant in vivo efficacy demonstrates a strong IVIVC. This provides confidence that the in vitro assays are predictive of in vivo activity.

  • Poor Correlation: Discrepancies between in vitro and in vivo results are common and provide valuable learning opportunities.

    • High in vitro potency, low in vivo efficacy: This could be due to poor pharmacokinetic properties (e.g., low absorption, rapid metabolism), inability to penetrate target tissues, or efflux by host cells. Further PK studies are warranted.

    • Low in vitro potency, high in vivo efficacy: This is less common but could suggest that a metabolite of the compound is the active species, or that the compound has immunomodulatory effects that are not captured in vitro.

Visualizing the Workflow

A logical workflow is essential for a systematic cross-validation process.

CrossValidationWorkflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_cross_validation Cross-Validation MIC MIC Assay (Potency) MABA Cytotoxicity Cytotoxicity Assay (Selectivity) MTT, LDH MIC->Cytotoxicity Selectivity Index Macrophage Macrophage Infection Model (Intracellular Activity) Cytotoxicity->Macrophage Inform Dosing Toxicity_in_vivo Preliminary Toxicity Galleria mellonella Model Macrophage->Toxicity_in_vivo Prioritize for In Vivo Correlation In Vitro-In Vivo Correlation (IVIVC) Data Analysis & Interpretation Macrophage->Correlation Efficacy Efficacy Study Murine TB Model Toxicity_in_vivo->Efficacy Guide Dose Selection PK Pharmacokinetics Efficacy->PK Investigate Exposure-Response Efficacy->Correlation PK->Correlation Go_NoGo Go_NoGo Correlation->Go_NoGo Decision Point Lead_Opt Lead_Opt Go_NoGo->Lead_Opt Proceed to Lead Optimization Redesign Redesign Go_NoGo->Redesign Re-evaluate/Redesign

Caption: A workflow diagram illustrating the key stages of in vitro and in vivo cross-validation for imidazo-oxazine compounds.

Conclusion

The cross-validation of in vitro and in vivo data is a cornerstone of successful drug discovery. For imidazo-oxazine compounds, a class with significant therapeutic potential, a rigorous and well-documented IVIVC is not just a regulatory requirement but a scientific imperative. By understanding the rationale behind each experimental step and by systematically comparing data across different models, researchers can make more informed decisions, reduce the risk of late-stage failures, and ultimately accelerate the development of novel medicines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. Retrieved from Benchchem.[4]

  • Benchchem. (n.d.). Application Note and Protocol: In Vitro MIC Determination of a Novel Anti-Tubercular Agent using the Microplate Alamar Blue Assay. Retrieved from Benchchem.[2]

  • Craig, W. A. (1993). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of infectious diseases, 168(3), 697-702.[10]

  • Dheda, K., Gumbo, T., Maartens, G., Dooley, K. E., McNerney, R., Murray, M., ... & Sirgel, F. A. (2022). Anti-tuberculosis treatment strategies and drug development: challenges and priorities. Nature Reviews Microbiology, 20(11), 685-701.[11]

  • Singh, V., & Chib, R. (2021). Challenges in Drug Discovery against Tuberculosis. In Tuberculosis. IntechOpen.[12]

  • Scribd. (n.d.). Correlation & Conflicts Between in Vivo and in Vitro. Retrieved from Scribd.[1]

  • BioAssay Systems. (n.d.). LDH Cytotoxicity Assay Kit (C2LD-100). Retrieved from BioAssay Systems.[13]

  • Gershlick, D. C., & Kirschner, D. E. (2023). GEODE: an in silico tool that translates in vitro to in vivo predictions of tuberculosis antibiotic combination efficacy. Frontiers in Pharmacology, 14, 1243552.[14]

  • Gumbo, T. (2010). In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB. Future microbiology, 5(10), 1557-1568.[15]

  • Lazzarini, A., Lopalco, M., & Di Rienzo, B. (2021). Effective antimicrobial combination in vivo treatment predicted with microcalometry screening. Journal of Antimicrobial Chemotherapy, 76(1), 161-167.[16]

  • Melief, E. J., O'Sullivan, K. M., & Wilson, D. J. (2020). In vitro and in vivo Evaluation of Synergism between Anti-Tubercular Spectinamides and Non-Classical Tuberculosis Antibiotics. Antimicrobial agents and chemotherapy, 64(8), e00545-20.[17]

  • Zimmerli, W., & Frei, R. (1994). Correlation between In Vivo and In Vitro Efficacy of Antimicrobial Agents against Foreign Body Infections. The Journal of Infectious Diseases, 170(2), 434-437.[18]

  • Desbois, A. P., & Coote, P. J. (2012). Toxicity Testing of Compounds in Galleria mellonella Larvae. Methods in molecular biology (Clifton, N.J.), 834, 237-246.[8]

  • Fantin, B., & Carbon, C. (1992). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Antimicrobial agents and chemotherapy, 36(12), 2621-2626.[19]

  • Ekins, S., & Freundlich, J. S. (2015). A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis. bioRxiv, 018443.[20]

  • Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Ahmad, N. (2023). In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. Pharmaceutics, 15(1), 263.[21]

  • Benchchem. (n.d.). Application Notes and Protocols: In Vivo Efficacy Testing of Antituberculosis Agent-10 in a Murine Tuberculosis Model. Retrieved from Benchchem.[6]

  • Serrano-Lourido, M., & Lodeiro, C. (2021). New solvent options for in vivo assays in the Galleria mellonella larvae model. Scientific Reports, 11(1), 1-8.[9]

  • Aslantürk, Ö. S. (2018). MTT assay to evaluate the cytotoxic potential of a drug. In In vitro cytotoxicity and drug delivery. IntechOpen.[3]

  • Singulani, J. L., de Souza, P. C., & Scorzoni, L. (2022). Exploring Galleria mellonella as a novel model for evaluating permeation and toxicity of natural compounds. Scientific reports, 12(1), 1-11.[22]

  • Hickey, A. J., & Garcia-Contreras, L. (2011). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial agents and chemotherapy, 55(11), 5037-5041.[7]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.[23]

  • Upton, A. M., Cho, S., Yang, T. J., Kim, P., Wang, Y., & Mdluli, K. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(1), 136-144.[24]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.[25]

  • Manjunatha, U. H., Boshoff, H. I., & Barry, C. E. (2006). The mechanism of action of PA-824: a novel nitroimidazole antibiotic. Communicative & integrative biology, 2(4), 340-341.[26]

  • Manjunatha, U. H., Boshoff, H. I., Dowd, C. S., Zhang, L., Albert, T. J., Norton, J. E., ... & Barry, C. E. (2006). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431-436.[27]

  • Cheng, Y., Moraski, G. C., Cramer, J., Miller, M. J., & Schorey, J. S. (2014). Bactericidal activity of an imidazo [1, 2-a] pyridine using a mouse M. tuberculosis infection model. PloS one, 9(1), e87483.[28]

  • Lenaerts, A. J., & Gruppo, V. (2004). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial agents and chemotherapy, 48(3), 795-800.[29]

  • Thompson, A. M., Blaser, A., Anderson, R. F., & Denny, W. A. (2020). Insights into Structures of Imidazo Oxazines As Potent Polyketide Synthase XIII Inhibitors Using Molecular Modelling Techniques. Journal of Biomolecular Structure and Dynamics, 38(5), 1385-1397.[30]

  • Jamwal, S., & Mehrotra, P. (2017). Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays. In Mycobacterium tuberculosis (pp. 13-21). Humana Press, New York, NY.[31]

  • de Souza, M. V. N., & de Almeida, M. V. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][10]oxazine Derivatives. ChemMedChem, 18(12), e202300015.[32]

  • de Souza, M. V. N., & de Almeida, M. V. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][10]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(12), e202300015.[33]

  • Moraski, G. C., Cramer, J., Miller, M. J., & Schorey, J. S. (2013). Advancement of Imidazo [1, 2-a] pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 4(6), 554-558.[34]

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Sources

Benchmarking 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Scaffold Hopping

In the crowded landscape of kinase inhibitor discovery, "flat" aromatic cores (like quinolines and imidazopyrazines) often suffer from poor solubility and metabolic liabilities. This guide benchmarks 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (hereafter referred to as Core-OX ) against established kinase inhibitor scaffolds.

Core-OX represents a strategic "scaffold hop" from the traditional Imidazo[1,2-a]pyrazine core found in PI3K inhibitors. By introducing a saturated oxazine ring, this scaffold offers increased Fsp³ character (fraction of sp³ hybridized carbons), potentially improving solubility and reducing non-specific binding while maintaining the critical hinge-binding geometry required for Type I kinase inhibition.

The Benchmarking Landscape

We compare Core-OX against two industry standards:

  • Benchmark A (The Standard): 3-Bromoimidazo[1,2-a]pyrazine (Core scaffold of many PI3K inhibitors).

  • Benchmark B (The Clinical Reference): The Quinazoline/Pyrimidine cores seen in drugs like Copanlisib and Idelalisib .

Structural & Physicochemical Benchmarking

Objective comparison of the core building block properties prior to R-group diversification.

The "3-bromo" substituent serves as the universal synthetic handle (via Suzuki-Miyaura coupling) to attach the specificity-determining "tail" groups. Therefore, the properties of the core itself dictate the baseline developability of the final drug.

FeatureCore-OX (Candidate)Imidazo[1,2-a]pyrazine (Standard)Implications for Drug Design
Structure Type Fused Bicyclic (Partially Saturated)Fused Bicyclic (Fully Aromatic)Core-OX allows for specific stereochemical control (chiral centers possible).
Fsp³ Score 0.50 (High)0.00 (Flat)Higher Fsp³ correlates with better clinical success and solubility.
H-Bond Acceptors 3 (N, O, N)2 (N, N)The extra Oxygen in Core-OX offers unique water-bridging interactions in the solvent front.
Lipophilicity (cLogP) ~0.8 (Lower)~1.2 (Higher)Core-OX is less lipophilic, reducing metabolic clearance risk.
Vector Geometry Bent/PuckeredPlanarCore-OX can access distinct sub-pockets in the ATP binding site (e.g., specificity pocket).

Senior Scientist Insight: The shift from a planar pyrazine to a puckered oxazine ring (Core-OX) often disrupts "crystal packing," significantly improving the aqueous solubility of the final inhibitor—a common bottleneck in kinase drug development.

Target Profile & Mechanism of Action

Based on structural homology to known inhibitors (e.g., GDC-0941, Copanlisib), derivatives of Core-OX are designed to target the ATP-binding pocket of lipid and protein kinases.

  • Primary Targets: Class I PI3K isoforms (

    
    ) and mTOR.
    
  • Binding Mode: The imidazole nitrogen (N1) typically acts as the H-bond acceptor interacting with the Hinge Region (e.g., Val851 in PI3K

    
    ). The 3-position aryl group (added via coupling) extends into the affinity pocket.
    
Signaling Pathway Context

The following diagram illustrates where Core-OX derivatives intervene in the PI3K/Akt/mTOR signaling cascade, blocking cell survival signals in oncogenesis.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Survival Cell Survival & Growth mTOR->Survival Promotes CoreOX Core-OX Inhibitor CoreOX->PI3K Inhibits (ATP Comp.) CoreOX->mTOR Dual Inhibition

Figure 1: Mechanism of Action. Core-OX derivatives function as ATP-competitive inhibitors, blocking the conversion of PIP2 to PIP3 by PI3K, thereby silencing the downstream Akt/mTOR survival signal.

Experimental Protocols

To validate the Core-OX scaffold, you must first functionalize the 3-bromo position and then assay the resulting compound.

Workflow A: Synthesis of Probe Compound (Suzuki Coupling)

Objective: Convert the inactive 3-bromo core into an active kinase inhibitor by attaching a 4-aminophenyl tail.

  • Reagents:

    • Substrate: 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (1.0 eq).

    • Boronic Acid: 4-aminophenylboronic acid pinacol ester (1.2 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (2M aqueous, 3.0 eq).
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.

    • Degas with

      
       for 5 minutes.
      
    • Add solvent and base. Seal.

    • Heat to 100°C for 2 hours (or microwave at 120°C for 20 min).

    • Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

  • QC Check: Verify product mass

    
     via LC-MS.
    
Workflow B: ADP-Glo™ Kinase Assay (PI3K )

Objective: Quantify the IC50 of the synthesized Core-OX derivative.

Principle: Measures ADP formation (kinase activity) via a luciferase-coupled reaction.

StepActionCritical Parameter
1. Prep Dilute Core-OX derivative in 100% DMSO (10-point dose response).Final DMSO < 1% in assay.
2. Reaction Incubate Compound + PI3K Enzyme + PIP2:PS Lipid Substrate.15 min at RT.
3. Start Add ATP (ultra-pure) to initiate phosphorylation.

apparent concentration.
4. Stop Add ADP-Glo™ Reagent (terminates kinase, depletes ATP).40 min incubation.
5. Detect Add Kinase Detection Reagent (converts ADP to ATP -> Light).30 min incubation.
6. Read Measure Luminescence (RLU) on plate reader.Integration time: 0.5 - 1.0 sec.

Data Analysis: Plot RLU vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine IC50.

Strategic Development Workflow

The following diagram outlines the decision logic for utilizing the Core-OX scaffold in a drug discovery campaign.

Development_Workflow Start 3-Br-Core-OX Div Diversification (Suzuki/Buchwald) Start->Div Pd-Catalysis Lib Library Generation (n=50 analogs) Div->Lib Screen HTS Kinase Screen (10 uM) Lib->Screen Screen->Div Inactive (SAR Loop) Hit Hit Validation (IC50 < 100 nM) Screen->Hit Active Opt Lead Opt (ADME/Tox) Hit->Opt

Figure 2: Scaffold utilization workflow. The 3-bromo handle is the critical entry point for generating chemical diversity.

References

  • Imidazo[1,2-a]pyrazine Inhibitors: S. M. González, et al. "Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors." Bioorg.[1] Med. Chem. Lett., 2017. Link

  • Oxazine Scaffold Utility: M. Asif. "Pharmacological Profile of Oxazine and its Derivatives."[2][3] Int. J. New. Chem., 2020.[1][4] Link

  • PI3K Assay Methodology: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Scaffold Hopping Strategy: H. Sun, et al. "The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual PI3K/mTOR inhibitors." Bioorg.[1] Med. Chem., 2015.[5] Link

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on De-risking 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine (Compound X) and its Analogs

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. While the therapeutic potential of targeting specific kinases in diseases like cancer and inflammatory disorders is immense, the specter of off-target effects looms large, often leading to unforeseen toxicities and clinical trial failures.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of novel kinase inhibitors, using the hypothetical molecule, 3-bromo-5,6-dihydro-8H-imidazo[2,1-c]oxazine (referred to as Compound X), as a case study. We will explore a multi-pronged approach, integrating both in vitro and in-cell methodologies to build a robust selectivity profile, and compare its performance with established, structurally distinct inhibitors targeting the same hypothetical primary kinase.

The Imperative of Early and Comprehensive Off-Target Profiling

The journey of a kinase inhibitor from bench to bedside is fraught with challenges, with a significant portion of failures attributed to a lack of thorough safety and selectivity assessment in the early stages.[1][3][4] Relying solely on the intended on-target potency can be a costly oversight. A comprehensive off-target assessment not only mitigates the risk of adverse events in later stages but also provides a deeper understanding of the compound's mechanism of action and potential for drug repositioning.[1][5]

This guide will delineate a logical, tiered approach to off-target assessment, beginning with broad, high-throughput screening and progressively narrowing down to more physiologically relevant cellular and in vivo models.

Foundational Assessment: In Vitro Kinome Scanning

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making them susceptible to unintended inhibition.[6][7] Therefore, the initial and most critical step in assessing the selectivity of a novel kinase inhibitor is a comprehensive kinome scan.[8][9]

Experimental Protocol: Radiometric Kinase Assay (Example)

A well-established method for this is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. A 10-point, 3-fold serial dilution is then prepared.

  • Kinase Panel: A broad panel of purified human kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service) is utilized.

  • Assay Reaction: The kinase, its specific substrate, and γ-³²P-ATP are combined in a reaction buffer.

  • Inhibitor Addition: Compound X and control inhibitors are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The reaction is stopped, and the radiolabeled substrate is separated from the free γ-³²P-ATP. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Data Presentation: Kinome Selectivity Profile

The results of the kinome scan are best visualized in a dendrogram format, where the extent of inhibition is represented by the size of the circle corresponding to each kinase.

Table 1: Comparative Kinome Selectivity of Compound X and Alternative Inhibitors

KinaseCompound X (% Inhibition @ 1µM)Inhibitor A (% Inhibition @ 1µM)Inhibitor B (% Inhibition @ 1µM)
Primary Target Kinase 98% 95% 99%
Off-Target Kinase 175%10%5%
Off-Target Kinase 262%5%2%
Off-Target Kinase 315%8%1%
... (and so on for the entire panel)

Interpretation and Next Steps:

The data in Table 1 would suggest that while Compound X is potent against its primary target, it exhibits significant off-target activity against Kinase 1 and Kinase 2. In contrast, Inhibitors A and B demonstrate superior selectivity. This initial screen is a critical decision point. The observed off-target interactions of Compound X may be acceptable if the off-target kinases are not known to be associated with toxicity, or they could be a red flag necessitating medicinal chemistry efforts to improve selectivity.[5]

Cellular Target Engagement: Confirming In-Cell Activity

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the cellular environment.[10][11] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[10] Therefore, it is crucial to validate the findings from the kinome scan in a cellular context.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm direct target engagement in intact cells.[8] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

CETSA_Workflow A Treat cells with Compound X or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate a melting curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Presentation: CETSA® Melting Curves

The results are presented as melting curves, where a shift to the right in the presence of the compound indicates target engagement.

Table 2: Comparative Cellular Target Engagement of Compound X and Alternatives

TargetCompound X (ΔTm in °C)Inhibitor A (ΔTm in °C)Inhibitor B (ΔTm in °C)
Primary Target Kinase +5.2 +4.8 +6.1
Off-Target Kinase 1+3.1+0.5+0.2
Off-Target Kinase 2+2.5+0.2-0.1

Interpretation and Causality:

The CETSA® data in Table 2 would confirm that Compound X not only inhibits Off-Target Kinases 1 and 2 in a biochemical assay but also directly binds to them within a cellular context. The smaller thermal shifts for Inhibitors A and B corroborate their higher selectivity observed in the kinome scan. This step provides crucial, self-validating evidence of the compound's behavior in a more physiologically relevant system.

Broader Off-Target Liability: Safety Pharmacology Profiling

Beyond the kinome, a comprehensive assessment of off-target effects requires screening against a panel of other biologically relevant targets known to be associated with adverse drug reactions.[5][12][13] This is a critical component of safety pharmacology studies mandated by regulatory agencies.[12][14]

Experimental Approach: Broad Panel Screening

Specialized contract research organizations (CROs) offer standardized panels that assess a compound's activity against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[5] A key example is the hERG assay, which assesses the potential for a compound to cause cardiac arrhythmias.[12][13]

Safety_Pharmacology cluster_Core Core Battery Studies cluster_Supplemental Supplemental Studies CNS Central Nervous System (e.g., Irwin test) CV Cardiovascular System (e.g., hERG assay, telemetry) Resp Respiratory System (e.g., whole-body plethysmography) GI Gastrointestinal System Renal Renal System CompoundX Compound X CompoundX->CNS CompoundX->CV CompoundX->Resp CompoundX->GI CompoundX->Renal

Caption: Core and supplemental in vivo safety pharmacology studies.

Data Presentation: Summary of In Vitro Safety Pharmacology

Table 3: In Vitro Safety Pharmacology Profile of Compound X

Target FamilyRepresentative TargetCompound X (% Inhibition @ 10µM)
GPCRsAdrenergic α1A55%
Dopamine D212%
Ion ChannelshERG48%
Nav1.58%
TransportersSerotonin Transporter (SERT)65%
EnzymesCyclooxygenase-2 (COX-2)5%

Authoritative Grounding and Trustworthiness:

The results in Table 3 would raise significant concerns. The inhibition of the hERG channel is a major red flag for potential cardiotoxicity.[12] Additionally, the activity against the adrenergic α1A receptor and the serotonin transporter could predict side effects such as hypotension and neuropsychiatric effects, respectively. This data, grounded in established safety pharmacology principles, provides a trustworthy assessment of potential liabilities.

Conclusion: A Holistic and Iterative Approach to Selectivity

The assessment of off-target effects is not a single experiment but an iterative process that should be integrated early and continuously throughout the drug discovery pipeline. By employing a tiered approach that combines broad in vitro screening with more focused cellular and safety pharmacology studies, researchers can build a comprehensive and reliable selectivity profile for their lead candidates.

The hypothetical case of Compound X illustrates how a molecule with excellent on-target potency can harbor significant off-target liabilities. In a real-world scenario, the data presented would necessitate a careful re-evaluation of the compound's therapeutic potential and likely trigger further medicinal chemistry efforts to mitigate the observed off-target activities. In contrast, the cleaner profiles of Inhibitors A and B would position them as more promising candidates for further development.

Ultimately, a deep understanding of a compound's selectivity is not just about avoiding toxicity; it is a fundamental aspect of understanding its biology and maximizing its potential to become a safe and effective medicine.

References

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Charles River Laboratories. Safety Pharmacology Studies. [Link]

  • Pharmaron. Safety Pharmacology Services. [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]

  • National Institutes of Health (NIH). In silico off-target profiling for enhanced drug safety assessment - PMC. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • Medicines Discovery Catapult. Techniques in kinase profiling. [Link]

  • Drug Discovery and Development. Kinomics: The New Star. [Link]

  • American Society for Biochemistry and Molecular Biology. A game changer in cancer kinase target profiling. [Link]

  • PPD, Inc. How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Institutes of Health (NIH). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]

  • Patsnap. How can off-target effects of drugs be minimised? [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

[1][2]

CAS No: 1505641-47-3 Molecular Formula: C₆H₇BrN₂O Molecular Weight: 203.04 g/mol Primary Hazard Class: Irritant (GHS Category 2/2A/3), Acute Tox. 4 (Oral)[1][2][3]

Part 1: Executive Safety Summary

For Immediate Release to Laboratory Personnel

This compound is a halogenated bicyclic heterocycle commonly utilized as a scaffold in medicinal chemistry (e.g., anti-tubercular or oncology drug discovery). While currently classified as an Irritant (H315/H319/H335) and Harmful if Swallowed (H302) , its structural motifs (alkyl halide functionality and fused imidazole ring) suggest potential for sensitization and bioactivity that may not yet be fully characterized in standard Safety Data Sheets (SDS).[2][3]

The Core Directive: Treat this substance as a high-potency unknown .[1][2] Do not rely solely on the "Warning" label. The bromine substituent renders it chemically reactive (electrophilic), increasing the risk of skin absorption and protein binding (haptenization).

Part 2: Risk Assessment & Hazard Identification[1][4]

Chemical Behavior & Causality

To select the correct PPE, we must understand why the hazard exists:

  • Respiratory Irritation (H335): The fused imidazo-oxazine ring system is rich in nitrogen, often leading to basicity that irritates mucous membranes upon hydrolysis in the respiratory tract.[2]

  • Ocular Damage (H319): As a solid powder, fine particulates can dissolve in the tear film, creating a localized high-pH or reactive environment that damages the cornea.[3]

  • Unknown Chronic Toxicity: Many halogenated heterocycles are investigated for DNA binding (intercalation).[2] Until chronic data exists, assume genotoxic potential .[2]

The "Self-Validating" Safety Logic

A self-validating system means the protocol fails safely if a step is missed.[1][2]

  • Example: We mandate double-gloving not just for permeation resistance, but because the outer glove acts as a "sacrificial layer" during the weighing of static-prone powders.[1][2] If the outer glove is contaminated, it is stripped immediately inside the hood, leaving the clean inner glove to protect the user while exiting the containment zone.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research & Development environments where quantities range from milligrams to grams.

Protection ZoneComponentSpecificationScientific Rationale
Ocular Goggles ANSI Z87.1 Chemical Splash GogglesSafety glasses are insufficient.[1][2] Airborne dust can bypass side shields.[2] Goggles provide a hermetic seal against reactive dusts.[2]
Dermal (Hand) Inner Glove Nitrile (4 mil, 0.10 mm)Acts as the final barrier. Nitrile offers broad resistance to organic heterocycles.[2]
Dermal (Hand) Outer Glove Nitrile (Extended Cuff, 5-8 mil)Sacrificial Layer. The extended cuff seals over the lab coat sleeve, preventing wrist exposure—a common failure point.[2]
Respiratory Primary Fume Hood (Face Velocity: 80-100 fpm)The primary engineering control.[1][2] PPE is the backup.[2]
Respiratory Secondary N95/P95 RespiratorMandatory only if working outside a hood (e.g., balance maintenance).[2] Dusts from this class are often electrostatic and easily inhaled.[2]
Body Lab Coat 100% Cotton or Nomex (Fire Resistant)Synthetic blends can melt into skin if a flammable solvent fire occurs during reaction setup.[2]

Part 4: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the critical decision points and safety barriers for handling this compound.

HandlingWorkflowStartCompound Retrieval(Cold Storage)TemperTemper to Room Temp(Prevents Condensation/Hydrolysis)Start->Temper Wait 30 minsInspectInspect Container(Crystals vs. Powder)Temper->InspectWeighingWeighing Station(Vented Enclosure/Hood)Inspect->Weighing Transfer to HoodStaticControlApply Static Gun/Ionizer(Critical for fine powders)Weighing->StaticControl If powder is flightySolubilizationDissolution (Solvent Addition)(DCM/MeOH/DMF)Weighing->Solubilization StandardStaticControl->SolubilizationReactionReaction Setup(Inert Atmosphere)Solubilization->ReactionWasteDisposal(Halogenated Stream)Reaction->Waste Post-Experiment

Figure 1: Operational workflow emphasizing moisture control (tempering) and static management during weighing.

Step-by-Step Methodology
Phase A: Preparation & Weighing[1]
  • Tempering: Remove the container from the refrigerator/freezer and allow it to warm to room temperature before opening.

    • Why? Cold glassware condenses atmospheric moisture.[2] Water introduction can hydrolyze the imidazo-oxazine ring or cause the powder to clump, increasing handling difficulty and spill risk.[2]

  • Static Management: This compound is likely a crystalline solid.[2] If it exhibits static "fly," use an anti-static gun or ionizer inside the weigh hood.

    • Protocol: Aim the ionizer at the spatula and weighing boat, not the stock bottle, to avoid blowing powder out.

  • Transfer: Use a disposable anti-static weighing boat. Avoid using weigh paper, which is prone to slipping and spilling.

Phase B: Solubilization & Reaction[1][3]
  • Solvent Selection: The compound is moderately polar.[2] Common solvents include Dichloromethane (DCM), Methanol, or DMF.

    • Caution: When dissolving in DCM, pressure can build up in sealed vials due to its high vapor pressure. Vent carefully.

  • Inert Atmosphere: If using for cross-coupling (e.g., Suzuki/Buchwald), the bromine atom is the reactive site. Oxygen exclusion is critical for reaction success, though not strictly for safety.[2]

    • Safety Note: Use a nitrogen/argon balloon or manifold.[2] Do not bubble gas vigorously through the solution in an open vessel, as this aerosolizes the compound.

Part 5: Emergency Response & Decontamination[1]

Spill Response Logic

Scenario: You spill 500mg of powder inside the fume hood.

  • Stop & Assess: Do not rush. The hood is containing the hazard.[2]

  • Dry Cleanup First: Do NOT spray water immediately.[2] Water spreads the contamination.[2]

    • Action: Cover the spill with a solvent-dampened tissue (e.g., acetone or ethanol) to weigh down the dust, then wipe inward.

  • Decontamination: Wash the surface with a mild detergent solution followed by water.[2]

  • Waste: All cleanup materials (gloves, tissues) go into Solid Hazardous Waste (Halogenated) .[2][3]

Exposure First Aid[1]
  • Eye Contact: Flush immediately for 15 minutes .[2] Do not stop sooner. The basic nitrogen moieties can cause penetrating injury similar to mild caustic burns.[2]

  • Skin Contact: Wash with soap and water.[2][4][5] Do not use alcohol to wash skin; alcohols increase the permeability of the epidermis, potentially driving the compound deeper into the bloodstream.

Part 6: Disposal Strategy (Environmental Compliance)

Strict adherence to waste segregation is required due to the halogen (Bromine) content.[2]

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weigh boats, tissues.[1][2]Label: "Solid Waste - Halogenated Organic Contaminants."[1][2]
Liquid Waste Mother liquors, reaction mixtures.[2]Do NOT mix with Acid Waste. Segregate into "Halogenated Organic Solvents."[2]
Sharps Needles/Syringes used for transfer.[2]Chemically contaminated sharps container.[2]

References

  • National Institutes of Health (NIH). (2024).[2] Safe handling of hazardous drugs: Evidence-based practice guideline.[1][2][6] PubMed Central.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing.[1][2] Retrieved from [Link][1][2]

  • Massachusetts Institute of Technology (MIT). (n.d.).[2] Safe Handling of Halogenated Solvents and Protective Gloves.[2] Retrieved from [Link][1][2]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。